Product packaging for Allyl (2-oxoazepan-3-yl)carbamate(Cat. No.:CAS No. 1219403-80-1)

Allyl (2-oxoazepan-3-yl)carbamate

Cat. No.: B3365325
CAS No.: 1219403-80-1
M. Wt: 212.25 g/mol
InChI Key: SGOCQXUDWPGBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl (2-oxoazepan-3-yl)carbamate is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3 B3365325 Allyl (2-oxoazepan-3-yl)carbamate CAS No. 1219403-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl N-(2-oxoazepan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-7-15-10(14)12-8-5-3-4-6-11-9(8)13/h2,8H,1,3-7H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOCQXUDWPGBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Allyl (2-oxoazepan-3-yl)carbamate" CAS number 1219403-80-1

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219403-80-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl (2-oxoazepan-3-yl)carbamate is a chemical intermediate of significant interest in the field of medicinal chemistry. While detailed studies on the compound itself are limited, its pivotal role lies in the synthesis of complex, biologically active molecules. Notably, it serves as a key building block in the development of potent dual neurokinin NK1/NK2 receptor antagonists, such as DNK333. This guide provides a comprehensive overview of the available technical information regarding this compound, focusing on its synthesis, chemical properties, and its application as a protected amine in multi-step organic synthesis. Detailed experimental protocols and workflow visualizations are provided to aid researchers in its practical application.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in public literature, likely due to its nature as a synthetic intermediate. However, key properties can be calculated or are available from chemical suppliers. The properties of its common precursor, (R)-3-Aminoazepan-2-one, are also provided for context.

Table 1: Physicochemical Properties

PropertyThis compound(R)-3-Aminoazepan-2-one
CAS Number 1219403-80-1[1][2]28957-33-7[3]
Molecular Formula C10H16N2O3C6H12N2O[3]
Molecular Weight 212.25 g/mol 128.17 g/mol [3]
IUPAC Name Allyl N-[(3R)-2-oxoazepan-3-yl]carbamate(3R)-3-aminoazepan-2-one[3]

Role in Synthesis: The Allyl Carbamate (Alloc) Protecting Group

The primary function of converting 3-aminoazepan-2-one to this compound is to protect the amine group. The allyl carbamate (Alloc) is a valuable protecting group in organic synthesis for several reasons:

  • Orthogonality: The Alloc group is stable under a wide range of conditions used to remove other common protecting groups (e.g., acid-labile Boc or base-labile Fmoc), allowing for selective deprotection in complex molecules.

  • Mild Deprotection Conditions: It can be removed under neutral conditions using a palladium(0) catalyst, which is beneficial for sensitive substrates.[2][4]

The general strategy involves protecting the amine of 3-aminoazepan-2-one with the Alloc group, performing subsequent chemical transformations on other parts of the molecule, and then selectively removing the Alloc group to reveal the amine for further reaction.

G cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Start (R)-3-Aminoazepan-2-one Protect This compound (Protected Intermediate) Start->Protect  Alloc-Cl or Alloc₂O React Reaction at another functional group Protect->React Intermediate Modified Intermediate React->Intermediate Deprotect Deprotection of Alloc group Intermediate->Deprotect Final Deprotected Amine Deprotect->Final  Pd(0) catalyst

Figure 1. Synthetic workflow illustrating the use of this compound as a protected intermediate.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and deprotection of this compound based on standard procedures for Alloc protection and deprotection.

Synthesis of this compound (Alloc Protection)

This protocol describes the protection of the primary amine of (R)-3-Aminoazepan-2-one using allyl chloroformate.

Table 2: Reagents and Conditions for Alloc Protection

Reagent/ConditionDescription
Starting Material (R)-3-Aminoazepan-2-one
Protecting Agent Allyl chloroformate (Alloc-Cl)
Base Pyridine or Triethylamine (Et3N)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours

Detailed Methodology:

  • To a stirred solution of (R)-3-Aminoazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add allyl chloroformate (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Deprotection of this compound

This protocol describes the removal of the Alloc group to regenerate the free amine using a palladium catalyst.

Table 3: Reagents and Conditions for Alloc Deprotection

Reagent/ConditionDescription
Starting Material This compound
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Scavenger Phenylsilane (PhSiH3) or Dimedone
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Room temperature
Reaction Time 30-60 minutes

Detailed Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (20 mL per 1 g of starting material) under a nitrogen atmosphere.

  • Add the allyl scavenger, such as phenylsilane (3.0 eq).

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the solution. The solution may turn yellow.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring for the consumption of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography or by an appropriate workup procedure (e.g., acid-base extraction) to isolate the deprotected product, (R)-3-Aminoazepan-2-one.

G Pd(0)L2 Pd(0)L₂ Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺(R-NH-COO)⁻ Pd(0)L2->Pi_Allyl_Complex Oxidative Addition Alloc_Substrate R-NH-Alloc Alloc_Substrate->Pi_Allyl_Complex Pi_Allyl_Complex->Pd(0)L2 Reductive Elimination Carbamic_Acid R-NH-COOH Pi_Allyl_Complex->Carbamic_Acid Decarboxylation Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Scavenger_H Scavenger-H Scavenger_H->Pi_Allyl_Complex

Figure 2. Catalytic cycle for the palladium-mediated deprotection of an Alloc-protected amine.

Application in the Synthesis of Neurokinin Receptor Antagonists

This compound is an intermediate in the synthesis of complex molecules such as DNK333, a dual neurokinin NK1/NK2 receptor antagonist.[5] These antagonists have therapeutic potential for conditions like asthma and other inflammatory diseases.[6][7] In the synthesis of DNK333, the (R)-3-aminoazepan-2-one moiety is a crucial component, and protecting its amine group allows for the controlled, stepwise assembly of the final complex molecule.[5]

Conclusion

While not a final drug product, this compound (CAS 1219403-80-1) is a valuable intermediate for organic and medicinal chemists. Its utility stems from the properties of the allyl carbamate protecting group, which enables the strategic and selective synthesis of complex molecular architectures. A thorough understanding of its preparation and deprotection is essential for researchers working on the synthesis of neurokinin receptor antagonists and other intricate pharmaceutical compounds. The protocols and workflows presented in this guide offer a foundational understanding for the practical application of this versatile building block.

References

Core Mechanism of Action of (2-Oxoazepan-3-yl)carbamate-Containing Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Allyl (2-oxoazepan-3-yl)carbamate" as a standalone entity is not extensively characterized in scientific literature, its core chemical moiety, (2-oxoazepan-3-yl)carbamate, is a critical pharmacophore in a class of potent, dual-acting neurokinin receptor antagonists. This technical guide will focus on the well-documented mechanism of action of these derivatives, providing researchers, scientists, and drug development professionals with an in-depth understanding of their biological targets, signaling pathways, and the experimental methodologies used for their characterization. The primary examples from this class, including the extensively studied compound DNK333, serve as the basis for elucidating this mechanism.

1. Primary Mechanism of Action: Dual Antagonism of Neurokinin NK1 and NK2 Receptors

The core mechanism of action of compounds containing the (2-oxoazepan-3-yl)carbamate scaffold is the competitive antagonism of two specific G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. These receptors are key components of the tachykinin system, which plays a significant role in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.

  • Neurokinin-1 (NK1) Receptor: The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in pain signaling, inflammation, and mood regulation.

  • Neurokinin-2 (NK2) Receptor: The NK2 receptor's preferred endogenous ligand is Neurokinin A (NKA), which is predominantly involved in smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts.

By competitively binding to both NK1 and NK2 receptors, these antagonists block the binding of their respective endogenous ligands, thereby inhibiting the downstream signaling cascades and the subsequent physiological responses.

2. Signaling Pathways Modulated by (2-Oxoazepan-3-yl)carbamate Derivatives

As antagonists of NK1 and NK2 receptors, these compounds prevent the activation of intracellular signaling pathways that are normally triggered by Substance P and Neurokinin A. Both NK1 and NK2 receptors are coupled to Gq/11 and Gs G-proteins.

Upon activation by their agonists, these receptors stimulate:

  • The Phospholipase C (PLC) Pathway: Activation of Gq/11 leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for processes like smooth muscle contraction and neuronal excitability.

  • The Adenylyl Cyclase (AC) Pathway: Coupling to Gs proteins results in the activation of adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a wide array of cellular functions.

The (2-oxoazepan-3-yl)carbamate-containing antagonists block these signaling events by preventing the initial receptor activation.

3. Quantitative Data: Binding Affinities of Representative Compounds

The potency of these dual antagonists is quantified by their binding affinity to the NK1 and NK2 receptors, typically expressed as pKi or Ki values. A higher pKi value indicates a higher binding affinity. The table below summarizes the binding affinities for the representative compound DNK333.

Compound NameTarget ReceptorBinding Affinity (pKi)Reference
N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)Human NK18.38[1]
N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)Human NK28.02[1]

4. Experimental Protocols

The characterization of dual NK1/NK2 receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and physiological effects.

4.1. In Vitro Radioligand Binding Assay for NK1 and NK2 Receptors

This assay is used to determine the binding affinity of the test compounds for the NK1 and NK2 receptors.

  • Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the NK1 and NK2 receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human NK1 or NK2 receptors (e.g., CHO cells).

    • Radioligand: For NK1, typically [³H]-Substance P or a high-affinity radio-labeled antagonist. For NK2, [³H]-Neurokinin A or a similar high-affinity radiolabeled ligand.

    • Test compound (e.g., DNK333) at various concentrations.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, BSA, and protease inhibitors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

4.2. In Vivo Model of Neurokinin-Induced Bronchoconstriction

This model is used to assess the functional antagonism of the test compounds in a physiological setting.

  • Objective: To evaluate the ability of a test compound to inhibit bronchoconstriction induced by a neurokinin agonist.

  • Animal Model: Typically guinea pigs, which have a well-characterized tachykinin system in their airways.

  • Materials:

    • Test compound (e.g., DNK333) administered orally or intravenously.

    • Neurokinin agonist (e.g., Neurokinin A).

    • Anesthesia and equipment for measuring respiratory function (e.g., whole-body plethysmography or direct measurement of airway resistance).

  • Procedure:

    • Administer the test compound or vehicle to the animals at a predetermined time before the agonist challenge.

    • Anesthetize the animals and monitor their baseline respiratory function.

    • Administer the neurokinin agonist (e.g., via inhalation or intravenously) to induce bronchoconstriction.

    • Measure the changes in respiratory parameters (e.g., increased airway resistance or decreased airflow).

    • Compare the magnitude of the bronchoconstrictor response in the animals treated with the test compound to the vehicle-treated control group.

    • A reduction in the bronchoconstrictor response in the presence of the test compound indicates functional antagonism.

5. Mandatory Visualizations

G cluster_0 Neurokinin Signaling Pathway SP Substance P (SP) NK1R NK1 Receptor SP->NK1R NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Gq11 Gq/11 NK1R->Gq11 Gs Gs NK1R->Gs NK2R->Gq11 NK2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Inflammation) Ca2->Physiological_Response PKC->Physiological_Response cAMP cAMP ATP->cAMP cAMP->Physiological_Response Antagonist This compound Derivatives (e.g., DNK333) Antagonist->NK1R Antagonist->NK2R

Caption: Neurokinin signaling pathways and the point of antagonism.

G cluster_0 Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing NK1 or NK2 Receptors) start->prepare_membranes incubation Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) prepare_membranes->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration wash Wash Filters filtration->wash scintillation_counting Measure Radioactivity (Scintillation Counting) wash->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

The (2-oxoazepan-3-yl)carbamate core is a key structural feature of a class of potent dual neurokinin NK1 and NK2 receptor antagonists. Their mechanism of action is the competitive blockade of these receptors, leading to the inhibition of downstream signaling pathways mediated by Gq/11 and Gs proteins. This antagonism has been shown to be effective in preclinical and clinical models of conditions where neurokinin signaling is implicated, such as asthma. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of compounds based on this important pharmacophore.

References

The Emergence of Allyl (2-oxoazepan-3-yl)carbamate Derivatives as Potent Neurokinin Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of a promising class of compounds: Allyl (2-oxoazepan-3-yl)carbamate derivatives. These molecules have been identified as potent dual antagonists of neurokinin NK(1) and NK(2) receptors, key players in inflammatory processes and pain transmission, particularly in the airways. This document summarizes the available quantitative data, details the experimental protocols for their evaluation, and illustrates the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The tachykinin family of neuropeptides, including Substance P (SP) and Neurokinin A (NKA), and their corresponding G-protein coupled receptors (GPCRs), NK(1) and NK(2), are pivotal in mediating a wide range of physiological and pathological processes. Their involvement in inflammation, pain, and smooth muscle contraction has made them attractive targets for therapeutic intervention. A significant breakthrough in this area has been the discovery of non-peptide antagonists, among which, derivatives of this compound have demonstrated notable potency and oral activity. This guide focuses on the synthesis, biological evaluation, and mechanism of action of these promising drug candidates.

Quantitative Biological Data

The biological activity of key this compound derivatives is summarized in the table below. The data primarily focuses on their antagonist affinity for the human NK(1) and NK(2) receptors, expressed as pKi values. A higher pKi value indicates a stronger binding affinity.

Compound IDChemical NameTarget ReceptorpKiReference(s)
DNK333 N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamideHuman NK(1)8.38[1]
Human NK(2)8.02[1]
Analog 1 N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamideHuman NK(1)-[2]
Human NK(2)-[2]
Analog 2 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-(3,4-dichlorobenzyl)-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamideHuman NK(1)/NK(2)Potent & Balanced-

Note: Specific pKi values for Analog 1 and 2 were not publicly available in the reviewed literature, but they are described as potent antagonists.

Experimental Protocols

Neurokinin NK(1) and NK(2) Receptor Binding Assays

The determination of the binding affinity of this compound derivatives to NK(1) and NK(2) receptors is a critical step in their evaluation. A generalized protocol for a competitive radioligand binding assay is provided below.

3.1.1. Membrane Preparation

  • Cell Culture: Stably transfected cell lines expressing high levels of the human NK(1) or NK(2) receptor (e.g., CHO or HEK293 cells) are cultured to confluency.

  • Cell Lysis: Cells are harvested and washed with a phosphate-buffered saline (PBS) solution. The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is washed with fresh lysis buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and the protein concentration is determined using a standard method like the Bradford or BCA assay. Aliquots of the membrane preparation are stored at -80°C until use.

3.1.2. Competitive Binding Assay Protocol

  • Assay Buffer: A suitable assay buffer is prepared, typically containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and a protease inhibitor cocktail to prevent receptor degradation.

  • Reaction Mixture: In a 96-well plate, the following components are added in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK(1) or [¹²⁵I]-Neurokinin A for NK(2)). The concentration of the radioligand is typically chosen to be close to its Kd value for the respective receptor.

    • Varying concentrations of the unlabeled test compound (the this compound derivative). A wide range of concentrations is used to generate a complete inhibition curve.

    • The prepared cell membrane suspension.

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

In Vivo Model of Bronchoconstriction

The in vivo efficacy of these compounds is often assessed in models of airway hyperresponsiveness. A common model involves the induction of bronchoconstriction in guinea pigs.

  • Animal Model: Conscious guinea pigs are placed in a double-chamber plethysmograph to measure changes in airway resistance.

  • Compound Administration: The test compound (e.g., DNK333) is administered orally or intravenously at various doses.

  • Bronchoconstriction Induction: After a predetermined time, the animals are challenged with an aerosolized bronchoconstrictor agent, such as Neurokinin A (NKA) or Substance P.

  • Measurement of Airway Resistance: Changes in specific airway resistance are continuously monitored using the plethysmograph.

  • Data Analysis: The inhibitory effect of the test compound on the agonist-induced bronchoconstriction is calculated and expressed as a percentage of inhibition compared to a vehicle-treated control group.

Signaling Pathways

The this compound derivatives exert their biological effects by antagonizing the signaling pathways of the NK(1) and NK(2) receptors. These receptors are G-protein coupled receptors that, upon activation by their endogenous ligands (Substance P and Neurokinin A), initiate a cascade of intracellular events.

G_protein_signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_antagonist NK1_Receptor NK(1) Receptor Gq11 Gαq/11 NK1_Receptor->Gq11 activates Gs Gαs NK1_Receptor->Gs activates NK2_Receptor NK(2) Receptor NK2_Receptor->Gq11 activates Substance_P Substance P Substance_P->NK1_Receptor binds Neurokinin_A Neurokinin A Neurokinin_A->NK1_Receptor binds (lower affinity) Neurokinin_A->NK2_Receptor binds PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Bronchoconstriction, Inflammation) Ca_release->Physiological_Response PKC->Physiological_Response AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces cAMP->Physiological_Response Antagonist This compound Derivative Antagonist->NK1_Receptor blocks Antagonist->NK2_Receptor blocks

Caption: Neurokinin Receptor Signaling Pathway and Antagonist Action.

Conclusion

Derivatives of this compound represent a significant advancement in the development of dual NK(1)/NK(2) receptor antagonists. The high affinity and in vivo efficacy of compounds like DNK333 underscore the therapeutic potential of this chemical scaffold for treating conditions such as asthma and other inflammatory diseases. This technical guide provides a foundational resource for researchers aiming to further explore and optimize this promising class of molecules. Future work should focus on expanding the structure-activity relationship studies to identify derivatives with improved pharmacokinetic and pharmacodynamic profiles.

References

Allyl (2-oxoazepan-3-yl)carbamate: A Key Intermediate in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (2-oxoazepan-3-yl)carbamate is a crucial synthetic intermediate that plays a pivotal role in the synthesis of complex pharmaceutical agents, most notably the second-generation proteasome inhibitor, Carfilzomib. Carfilzomib is a tetrapeptide epoxyketone used in the treatment of multiple myeloma.[1][2][3] The structural motif of a protected 3-amino-2-oxoazepane (or α-amino-ε-caprolactam) is central to the assembly of Carfilzomib and its analogs. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound and related intermediates, offering valuable insights for researchers in medicinal chemistry and drug development.

While "this compound" itself is not extensively documented as a standalone compound in publicly available literature, its synthesis and reactivity can be inferred from established chemical principles and its implicit role in the synthesis of more complex molecules. This guide will, therefore, focus on the synthesis of its core components, the 3-amino-2-oxoazepane, and the subsequent formation of the allyl carbamate.

Synthesis of the Core Scaffold: 3-Amino-2-oxoazepane

The synthesis of the 3-amino-2-oxoazepane core is a critical first step. This can be achieved through several routes, primarily starting from L-lysine or ε-caprolactam. The choice of starting material and synthetic route can influence the stereochemistry and overall yield of the final product.

Table 1: Comparison of Synthetic Routes to 3-Amino-2-oxoazepane
Starting MaterialKey Reagents & ConditionsAdvantagesDisadvantagesReference
L-Lysine HydrochlorideXylene, Hexamethyldisilazan (HMDS), heatOne-pot reaction, good yield (82%)Requires inert conditions[4]
L-LysineToluene, neutral Aluminum oxide, heatGood yield (71%)Significant racemization (41%)[4]
ε-CaprolactamPhosgene, Nitrating agent, H2/Pd-CUtilizes a readily available starting materialMulti-step, involves hazardous reagents (phosgene)[4]
ε-CaprolactamN-bromosuccinimide, Sodium azide, H2/Raney-NiMulti-step, moderate overall yield (46-58%)[4]
Experimental Protocols

Protocol 1: Synthesis of (S)-3-Amino-2-azepanone from L-Lysine Hydrochloride [4]

  • A suspension of L-lysine hydrochloride in xylene is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Hexamethyldisilazan (HMDS) is added as a condensation agent.

  • The mixture is heated to reflux for 48 hours.

  • After cooling, the product, (S)-α-amino-ε-caprolactam hydrochloride, is isolated.

  • The hydrochloride salt can be neutralized to obtain the free base, (S)-3-amino-2-azepanone.

Formation of this compound

Once the 3-amino-2-oxoazepane is synthesized, the allyl carbamate protecting group is introduced. This is typically achieved by reacting the amino group with allyl chloroformate in the presence of a base.

Table 2: General Conditions for Allyl Carbamate Formation
ReagentBaseSolventTemperatureReference
Allyl ChloroformateSodium HydroxideWater/Organic co-solvent0 °C to room temperature[5]
Allyl ChloroformateTriethylamineDichloromethane0 °C to room temperatureGeneral knowledge
Experimental Protocols

Protocol 2: Synthesis of this compound (General Procedure)

  • (S)-3-Amino-2-azepanone is dissolved in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent.

  • The solution is cooled to 0 °C in an ice bath.

  • A base, such as triethylamine or sodium hydroxide, is added to the solution.

  • Allyl chloroformate is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Role in Carfilzomib Synthesis

This compound, or more broadly, N-protected 3-amino-2-oxoazepane derivatives, are key building blocks in the fragment-based synthesis of Carfilzomib. The protected amine allows for the sequential coupling of other amino acid fragments to build the tetrapeptide backbone of the drug. The allyl protecting group is advantageous due to its stability under various reaction conditions and its selective removal under mild conditions using palladium catalysis.

The synthesis of Carfilzomib involves the coupling of four key fragments. The (2-oxoazepan-3-yl)carbamate moiety is part of the P1 fragment which is coupled to the P2, P3, and P4 fragments.

Carfilzomib_Synthesis_Workflow A P1 Fragment (N-protected 3-amino-2-oxoazepane derivative) E Dipeptide (P2-P1) A->E Peptide Coupling B P2 Fragment (e.g., Boc-Phe-OH) B->E C P3 Fragment (e.g., Boc-Leu-OH) F Tripeptide (P3-P2-P1) C->F D P4 Fragment (e.g., Morpholinoacetyl group) G Tetrapeptide (P4-P3-P2-P1) D->G E->F Deprotection & Peptide Coupling F->G Deprotection & Peptide Coupling H Carfilzomib G->H Final Modification (Epoxyketone formation) Proteasome_Inhibition_Pathway cluster_cell Cancer Cell Carfilzomib Carfilzomib (Synthesized from Allyl (2-oxoazepan-3-yl)carbamate intermediate) Proteasome 20S Proteasome (β5 subunit) Carfilzomib->Proteasome Inhibition UbProteins Ubiquitinated Proteins (e.g., p53, IκB, Bax) Proteasome->UbProteins Degradation Accumulation Accumulation of Regulatory Proteins UbProteins->Accumulation Leads to Apoptosis Apoptosis Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest

References

The Enigmatic Intermediate: A Technical Overview of Allyl (2-oxoazepan-3-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl (2-oxoazepan-3-yl)carbamate, a notable caprolactam derivative, has emerged as a significant intermediate in the synthesis of complex molecules targeting the central nervous system (CNS). This technical guide synthesizes the currently available information on this compound, focusing on its chemical identity, its role in medicinal chemistry, and the general synthetic strategies relevant to its creation and use. While detailed public data on its specific discovery and biological activity are limited, this document provides a comprehensive overview of the chemical context in which this molecule is significant, drawing from broader knowledge of caprolactam chemistry and the application of the allyl carbamate protecting group.

Introduction

This compound (CAS No. 1219403-80-1) is a heterocyclic compound featuring a seven-membered caprolactam ring, a core structure in a variety of pharmacologically active agents. Its utility primarily lies in its role as a building block for more complex molecules, particularly those designed to modulate CNS targets. The presence of an allyl carbamate group at the 3-position of the azepan-2-one ring provides a versatile handle for synthetic transformations, allowing for the introduction of diverse functionalities.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, its fundamental chemical properties can be summarized.

PropertyValueSource
CAS Number 1219403-80-1Chemical Abstracts Service
Molecular Formula C10H16N2O3N/A
Molecular Weight 212.25 g/mol N/A
IUPAC Name allyl N-(2-oxoazepan-3-yl)carbamateN/A
Canonical SMILES C=CCOC(=O)NC1CCCC(=O)N1N/A
Physical Description Predicted to be a solidN/A

Role in CNS Drug Discovery

Caprolactam derivatives have been extensively investigated for their potential as anticonvulsant, anxiolytic, and other CNS-active agents. The rigid, yet conformationally flexible, seven-membered ring system is a valuable scaffold for presenting pharmacophoric groups in a defined spatial orientation. This compound serves as a key intermediate in the synthesis of libraries of such compounds, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

General Experimental Protocols

Synthesis of 3-Aminoazepan-2-one (Hypothetical Precursor)

The synthesis of the precursor, 3-aminoazepan-2-one, can be achieved through various routes, often starting from lysine or related amino acids. One common approach is the cyclization of a protected lysine derivative.

N-Protection with Allyl Chloroformate (Generalized Protocol)
  • Dissolution: Dissolve 3-aminoazepan-2-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as a proton scavenger.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermic reaction.

  • Reagent Addition: Slowly add allyl chloroformate to the cooled, stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Deprotection

The use of the allyl carbamate (Alloc) protecting group is a strategic choice in multi-step syntheses. It is stable under a variety of reaction conditions but can be selectively removed, typically using palladium catalysis. This orthogonality allows for the manipulation of other functional groups in the molecule without affecting the protected amine.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_diversification Further Diversification A 3-Aminoazepan-2-one C This compound A->C B Allyl Chloroformate B->C D This compound F 3-Aminoazepan-2-one Derivative D->F E Pd(0) Catalyst E->F G 3-Aminoazepan-2-one Derivative I Final CNS Drug Candidates G->I H Coupling Partners H->I

Caption: Synthetic and derivatization workflow.

Conclusion

This compound stands as a testament to the intricate design and synthesis strategies employed in modern CNS drug discovery. While a detailed historical account and specific biological data for this compound remain elusive in publicly accessible literature, its chemical structure and the context of its use as a synthetic intermediate provide valuable insights for medicinal chemists. The strategic placement of the allyl carbamate protecting group on the caprolactam scaffold highlights a key approach to building molecular complexity and diversity in the quest for novel therapeutics for neurological disorders. Further disclosure of its specific applications in patents or research articles will be necessary to fully elucidate its role in the development of new medicines.

An In-depth Technical Guide to Dual Neurokinin NK1/NK2 Receptor Antagonists Incorporating the Allyl (2-oxoazepan-3-yl)carbamate Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a promising class of dual neurokinin NK1 and NK2 receptor antagonists. The central focus of this document is the structural and functional significance of the "Allyl (2-oxoazepan-3-yl)carbamate" moiety, a key component in the design of potent and orally active therapeutic agents. We delve into the structure-activity relationships (SAR), detailed synthetic methodologies, and pharmacological profiles of lead compounds, with a particular emphasis on DNK333. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting neurokinin-mediated pathways, which are implicated in a range of disorders including respiratory diseases, pain, and inflammation.

Introduction: The Role of Neurokinin Receptors in Pathophysiology

Neurokinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key mediators in a variety of physiological and pathological processes. They exert their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The activation of NK1 and NK2 receptors, in particular, has been linked to the pathophysiology of numerous inflammatory and neurological conditions.

The development of antagonists that can simultaneously block both NK1 and NK2 receptors presents a compelling therapeutic strategy. Such dual antagonism is hypothesized to offer a broader and more effective modulation of neurokinin signaling compared to selective single-receptor antagonists. A significant breakthrough in this area has been the discovery of a series of potent dual antagonists characterized by the presence of an this compound core structure.

The this compound Core: A Scaffold for Dual NK1/NK2 Antagonism

The this compound scaffold has proven to be a critical structural element for achieving potent and balanced dual antagonism of NK1 and NK2 receptors. A prime example of a compound built around this core is N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, also known as DNK333.[1][2]

Structure-Activity Relationships (SAR)

Extensive research into the SAR of DNK333 and its analogs has revealed several key insights into the molecular features required for potent dual receptor antagonism:

  • Stereochemistry: The stereochemistry at the chiral centers is crucial for activity. For instance, only the (R,R)-isomer of DNK333 exhibits potent and balanced affinity for both NK1 and NK2 receptors.[2]

  • Arylmethyl Group: The nature and substitution pattern of the arylmethyl group significantly influence receptor affinity and selectivity. For example, the 3,4-dichlorobenzyl group in DNK333 was found to be optimal for enhancing NK2 receptor affinity compared to a 4-chlorobenzyl substituent.

  • Benzamide Moiety: Modifications to the 3,5-bis(trifluoromethyl)benzamide portion of the molecule have demonstrated that steric, electronic, and lipophilic properties in this region are critical for both NK1 and NK2 receptor antagonist activities.

Quantitative Data Summary

The following tables summarize the key quantitative data for DNK333 and a representative analog, highlighting their receptor binding affinities.

Table 1: Neurokinin Receptor Binding Affinities (pKi)

CompoundNK1 Receptor (pKi)NK2 Receptor (pKi)Reference
DNK3338.388.02[2]
3,5-Dinitrobenzamide Analog8.4 (pKb)7.87 (pKb)

Table 2: Pharmacological Activity of DNK333

ParameterValueSpeciesReference
In vivo activityDemonstrated in models of substance P- and NKA-induced bronchoconstrictionGuinea pigs and squirrel monkeys[2]
Oral activityFavorable pharmacokinetic propertiesGuinea pigs[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DNK333 and a representative neurokinin receptor binding assay.

Stereoselective Synthesis of DNK333

The enantiomerically pure synthesis of DNK333 can be achieved in a multi-step process starting from commercially available optically active BOC-D-3,4-dichlorophenylalanine. The overall yield is approximately 25-30%.[2]

Step-by-Step Protocol:

  • Preparation of Intermediate 6: Condensation of intermediate 5 with D-α-amino-ε-caprolactam in the presence of N-ethyl-N',N'-dimethylaminopropylcarbodiimide-HCl (EDC) and 4-(dimethylamino)pyridine (DMAP) affords N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-carbamic acid tert-butyl ester (6).

  • BOC Deprotection: Removal of the BOC protecting group from intermediate 6 is achieved using trifluoroacetic acid in dichloromethane.

  • Final Acylation: The subsequent acylation of the deprotected nitrogen with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of triethylamine in dichloromethane, followed by purification on silica gel, yields the final product, DNK333.

Neurokinin Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.

Materials:

  • HEK293T cells expressing the human NK1 receptor.

  • Assay Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin, and 40 µg/ml bacitracin.

  • Radioligand: ¹²⁵I-labeled [Lys³]-SP.

  • Non-specific binding control: Unlabeled Substance P (1 µM).

  • Test compounds at various concentrations.

Procedure:

  • Cell Plating: Plate HEK293T cells expressing the NK1 receptor in 96-well plates.

  • Incubation: On the day of the experiment, incubate the cells with the radioligand (~25 pM) and varying concentrations of the test compound in the assay buffer for 3 hours at 4°C.

  • Washing: After incubation, wash the cells twice with cold buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells and determine the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

DNK333 and its analogs exert their therapeutic effects by competitively antagonizing the binding of neurokinins to NK1 and NK2 receptors. This blockade inhibits the downstream signaling cascades initiated by receptor activation.

The activation of NK1 and NK2 receptors by their endogenous ligands, Substance P and Neurokinin A respectively, leads to the activation of Gq and Gs G-proteins. This, in turn, stimulates intracellular signaling pathways involving phospholipase C (PLC) and adenylyl cyclase (AC), resulting in the generation of second messengers like inositol triphosphate (IP₃), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, vasodilation, and neurotransmission.

Neurokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1 NK1 Receptor SP->NK1 binds NKA Neurokinin A NK2 NK2 Receptor NKA->NK2 binds Gq Gq NK1->Gq activates Gs Gs NK2->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_PKC->Cellular_Response PKA->Cellular_Response DNK333 DNK333 DNK333->NK1 blocks DNK333->NK2 blocks

Caption: Neurokinin signaling pathway and the inhibitory action of DNK333.

Experimental Workflow

The discovery and development of dual NK1/NK2 receptor antagonists based on the this compound core typically follow a structured workflow.

Experimental_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID SAR SAR Studies Lead_ID->SAR Synthesis Chemical Synthesis & Optimization SAR->Synthesis In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Synthesis->In_Vitro In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo PK Pharmacokinetics (ADME) In_Vivo->PK Tox Toxicology & Safety Pharmacology Phase_I Phase I Trials (Safety & Tolerability) Tox->Phase_I PK->Tox Phase_II Phase II Trials (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

The (2-Oxoazepan-3-yl)carbamate Moiety in Medicinal Chemistry: A Case Study of Dual NK1/NK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate group is a versatile functional group utilized in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of molecules.[1][2] Its stability and ability to form hydrogen bonds make it an attractive component in drug design.[1][3] This technical guide focuses on the "Allyl (2-oxoazepan-3-yl)carbamate" core, a key structural motif found in a class of potent dual neurokinin NK1/NK2 receptor antagonists. While the standalone "this compound" is primarily a chemical intermediate[4], its incorporation into more complex molecules has led to the development of promising therapeutic candidates. This guide will delve into the synthesis, biological activity, and experimental protocols related to these compounds, with a particular focus on the significant antagonist, DNK333.

The (2-Oxoazepan-3-yl)carbamate Core in Neurokinin Receptor Antagonists

Neurokinin (tachykinin) receptors, particularly NK1 and NK2, are G-protein coupled receptors involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for treating conditions such as asthma, inflammatory bowel disease, and certain neurological disorders.

The (2-oxoazepan-3-yl)carbamate moiety has been integral to the development of dual NK1/NK2 receptor antagonists. One of the most notable compounds is N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, also known as DNK333.[5] This compound has demonstrated potent and balanced affinity for both human NK1 and NK2 receptors.[5]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of DNK333 and a related analog for human NK1 and NK2 receptors. The affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundTarget ReceptorpKi ValueReference
N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)Human NK18.38[5]
N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)Human NK28.02[5]
N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamideHuman NK1Not specified[6]
N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamideHuman NK2Not specified[6]

Experimental Protocols

The stereoselective synthesis of dual NK1/NK2 receptor antagonists containing the (2-oxoazepan-3-yl)carbamate core is a multi-step process. The following is a general outline of the synthesis for compounds like DNK333, based on published literature.[5][6]

Stereoselective Synthesis of DNK333

The synthesis of enantiomerically pure (>99.5% ee) DNK333 can be achieved in approximately seven steps, starting from commercially available optically active BOC-D-3,4-dichlorophenylalanine.[5] The overall yield is reported to be around 25-30%.[5] The key steps involve the formation of the allyl carbamate intermediate and its subsequent coupling with the azepanone moiety.

Step 1: Synthesis of the Allylic Amine Intermediate

  • Start with BOC-D-3,4-dichlorophenylalanine.

  • Perform a series of reactions to convert the carboxylic acid to a vinyl group and deprotect the amine to yield the desired allylic amine.

Step 2: Formation of the (2-oxoazepan-3-yl)carbamate Moiety

  • The (R)-3-amino-ε-caprolactam (the 2-oxoazepan-3-yl core) is prepared.

  • This amine is then reacted with a suitable reagent to introduce the allyl carbamate linker.

Step 3: Coupling and Final Product Formation

  • The allylic amine from Step 1 is coupled with the activated (2-oxoazepan-3-yl)carbamate intermediate from Step 2.

  • The final step involves the acylation of the secondary amine with 3,5-bis(trifluoromethyl)benzoyl chloride to yield DNK333.

The stereochemistry of the final compound is crucial for its activity, with the (R,R)-isomer exhibiting the most potent and balanced affinity for both NK1 and NK2 receptors.[5]

Visualizations

Synthetic Workflow for DNK333

G start BOC-D-3,4-dichlorophenylalanine step1 Allylic Amine Synthesis start->step1 inter1 Allylic Amine Intermediate step1->inter1 step3 Coupling Reaction inter1->step3 start2 (R)-3-amino-ε-caprolactam step2 Carbamate Formation start2->step2 inter2 Activated (2-oxoazepan-3-yl)carbamate step2->inter2 inter2->step3 inter3 Coupled Intermediate step3->inter3 step4 Final Acylation inter3->step4 reagent 3,5-bis(trifluoromethyl)benzoyl chloride reagent->step4 final DNK333 step4->final

Caption: Synthetic workflow for the dual NK1/NK2 antagonist DNK333.

Simplified Neurokinin Signaling Pathway

G SP_NKA Substance P / Neurokinin A NK1_NK2 NK1/NK2 Receptors (GPCR) SP_NKA->NK1_NK2 G_protein Gq/11 NK1_NK2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_response Cellular Response (e.g., Bronchoconstriction) Ca_release->Cell_response PKC_activation->Cell_response DNK333 DNK333 (Antagonist) DNK333->NK1_NK2 blocks

Caption: Simplified signaling pathway of NK1/NK2 receptors and the action of DNK333.

Conclusion

The "this compound" moiety serves as a critical building block in the design and synthesis of potent dual neurokinin NK1/NK2 receptor antagonists. The stereospecific incorporation of this scaffold into larger molecules like DNK333 has yielded compounds with high receptor affinity and in vivo activity. The synthetic pathways, while complex, are well-defined and allow for the generation of enantiomerically pure compounds. Further exploration of this and related carbamate scaffolds may lead to the discovery of new therapeutic agents targeting the neurokinin system and other G-protein coupled receptors. The versatility of the carbamate group continues to make it a valuable tool for medicinal chemists in the pursuit of novel drugs.

References

Methodological & Application

Synthesis protocol for "Allyl (2-oxoazepan-3-yl)carbamate"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Allyl (2-oxoazepan-3-yl)carbamate is a valuable intermediate in synthetic organic chemistry, particularly in the development of peptidomimetics and other biologically active compounds. The allyl carbamate functional group serves as a versatile protecting group for the amine, which can be readily removed under mild conditions, typically using palladium catalysis. This protocol details the synthesis of this compound from 3-aminoazepan-2-one.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Chemical Structures

  • Starting Material: 3-Aminoazepan-2-one

  • Reagent: Allyl chloroformate

  • Product: this compound

Experimental Protocol

This protocol outlines the synthesis of this compound via the N-allyloxycarbonylation of 3-aminoazepan-2-one.

Materials

MaterialGradeSupplier
3-Aminoazepan-2-oneReagentPlus®, ≥98%Sigma-Aldrich
Allyl chloroformate97%Alfa Aesar
Sodium hydroxide (NaOH)ACS reagent, ≥97%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Saturated sodium bicarbonateLaboratory GradeJ.T. Baker
BrineLaboratory GradeVWR Chemicals
Anhydrous magnesium sulfate≥97%EMD Millipore
Ethyl acetateHPLC GradeHoneywell
HexanesHPLC GradeAvantor

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-aminoazepan-2-one (1.0 eq). Dissolve the starting material in a 1:1 mixture of dichloromethane (DCM) and water.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

  • Basification: Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Addition of Allyl Chloroformate: Add allyl chloroformate (1.1 eq) dropwise to the stirring solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValue
Starting Material3-Aminoazepan-2-one
Molar Equivalents1.0
ReagentAllyl chloroformate
Molar Equivalents1.1
BaseSodium Hydroxide (2M aq.)
Molar Equivalents1.2
SolventDichloromethane/Water (1:1)
Reaction Temperature0 °C to Room Temperature
Reaction Time4-5 hours
Isolated Yield 85-95%
Purity (by NMR) >98%

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Consistent with the formation of the allyl carbamate product, showing characteristic peaks for the azepan-2-one ring protons and the allyl group protons (δ 5.9 (m, 1H), 5.3 (d, 1H), 5.2 (d, 1H), 4.6 (d, 2H)).
¹³C NMR Peaks corresponding to the carbonyl of the carbamate (approx. 156 ppm), the carbonyl of the lactam (approx. 175 ppm), and the carbons of the allyl group and the azepane ring.
Mass Spec (ESI) [M+H]⁺ calculated for C₁₀H₁₆N₂O₃: 213.12; Found: 213.12

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_setup Reaction Setup cluster_workup Workup and Purification start Dissolve 3-aminoazepan-2-one in DCM/Water cool Cool to 0 °C in ice bath start->cool base Add 2M NaOH solution cool->base reagent Add Allyl Chloroformate base->reagent react Stir at 0 °C, then warm to RT reagent->react extract Separate layers and extract with DCM react->extract Reaction complete wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by Flash Chromatography dry->purify product This compound purify->product Obtain Pure Product

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Application Notes and Protocols: Scale-up Synthesis of Allyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of Allyl (2-oxoazepan-3-yl)carbamate, a valuable intermediate in drug discovery and development. The synthesis is presented as a two-step process commencing with the preparation of the key precursor, 3-amino-azepan-2-one, followed by its conversion to the target allyl carbamate. Two distinct, scalable methods for the synthesis of 3-amino-azepan-2-one are described: one starting from ε-caprolactam and an alternative, bio-based route from L-lysine. The subsequent carbamoylation reaction with allyl chloroformate is detailed, providing a robust and efficient method for the large-scale production of the title compound. This document includes comprehensive experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the synthetic workflow and a relevant biological signaling pathway to support researchers in the practical application of these methods.

Introduction

This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. The carbamate moiety is a common structural motif in drug candidates, offering improved stability, bioavailability, and interaction with biological targets[1][2][3][4]. Specifically, derivatives of the (2-oxoazepan-3-yl)carbamate core have been investigated as potent antagonists for neurokinin (NK) receptors, which are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders[5][6]. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

The synthetic strategy outlined herein involves the initial preparation of 3-amino-azepan-2-one (also known as 3-aminocaprolactam). This is followed by the protection of the primary amine as an allyl carbamate. The allyloxycarbonyl (Alloc) protecting group is advantageous due to its stability under a range of conditions and its selective removal under mild, palladium-catalyzed conditions.

Experimental Protocols

Part 1: Synthesis of 3-Amino-azepan-2-one (Precursor)

Two scalable methods for the synthesis of 3-amino-azepan-2-one are presented below.

Method A: From L-Lysine (Bio-based Route)

This method provides a green chemistry approach to the precursor, starting from the readily available amino acid, L-lysine. The key step is a cyclodehydration reaction.

Protocol:

  • Neutralization and Cyclization: To a suitable high-pressure reactor equipped with a mechanical stirrer and a Dean-Stark trap, add L-lysine hydrochloride (1.0 eq), sodium hydroxide (1.0 eq), and 1,2-propanediol as the solvent.

  • Heat the mixture to reflux (approximately 187°C) and remove the water generated during the reaction via the Dean-Stark trap.

  • After the initial water removal, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the bulk of the 1,2-propanediol.

  • Work-up and Isolation: To the cooled residue, add ethanol to dissolve the product and precipitate the sodium chloride byproduct.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude 3-amino-azepan-2-one.

  • The crude product can be purified by crystallization or column chromatography to afford the pure 3-amino-azepan-2-one. A yield of approximately 96% has been reported for this reaction on a 300 mmol scale[7].

Method B: From ε-Caprolactam

This traditional chemical synthesis route involves the nitration of ε-caprolactam followed by catalytic hydrogenation.

Protocol:

  • Nitration: In a reactor cooled to 0-5°C, add ε-caprolactam to a mixture of nitric acid and sulfuric acid.

  • Stir the reaction mixture at low temperature, carefully monitoring the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed for several hours, then carefully quench the reaction by pouring it onto ice.

  • The precipitated 3-nitro-azepan-2-one is collected by filtration and washed with cold water.

  • Hydrogenation: To a high-pressure hydrogenation vessel, add the 3-nitro-azepan-2-one, a suitable solvent (e.g., methanol), and a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by hydrogen uptake or analytical methods until the reaction is complete.

  • Work-up and Isolation: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-azepan-2-one.

  • The product can be purified by crystallization or distillation under reduced pressure.

ParameterMethod A (from L-Lysine)Method B (from ε-Caprolactam)
Starting Material L-Lysine Hydrochlorideε-Caprolactam
Key Transformation CyclodehydrationNitration followed by Hydrogenation
Solvent 1,2-PropanediolSulfuric Acid/Nitric Acid, Methanol
Catalyst NonePd/C
Typical Yield ~96%Not specified, but generally high
Key Advantages Bio-based, fewer stepsUtilizes readily available bulk chemical
Scale-up Considerations High temperature, azeotropic water removalHandling of strong acids, high-pressure hydrogenation

Table 1: Comparison of Synthetic Routes to 3-Amino-azepan-2-one.

Part 2: Synthesis of this compound (Target Molecule)

This protocol describes the reaction of 3-amino-azepan-2-one with allyl chloroformate to yield the final product.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 3-amino-azepan-2-one (1.0 eq) and a suitable base (e.g., triethylamine or sodium bicarbonate, 1.2-1.5 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C.

  • Addition of Allyl Chloroformate: Slowly add allyl chloroformate (1.1 eq) to the cooled reaction mixture via the dropping funnel, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by crystallization.

ParameterValue
Starting Material 3-Amino-azepan-2-one
Reagent Allyl Chloroformate
Base Triethylamine or Sodium Bicarbonate
Solvent Dichloromethane or Tetrahydrofuran
Reaction Temperature 0°C to Room Temperature
Typical Reaction Time 2-4 hours
Purification Method Column Chromatography or Crystallization

Table 2: Reaction Parameters for the Synthesis of this compound.

Physicochemical and Spectroscopic Data (Representative)

PropertyExpected/Representative Value
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Appearance White to off-white solid
Melting Point Not available (precursor melts at 97-101°C)
1H NMR (CDCl3, 400 MHz) δ (ppm) ~7.0 (br s, 1H, NH-lactam), ~5.9 (m, 1H, -CH=CH2), ~5.3-5.2 (m, 2H, -CH=CH2), ~5.1 (br s, 1H, NH-carbamate), ~4.6 (d, 2H, -O-CH2-), ~4.2 (m, 1H, N-CH-C=O), ~3.3 (m, 2H, -CH2-NH-lactam), ~2.0-1.5 (m, 6H, lactam ring protons)
13C NMR (CDCl3, 100 MHz) δ (ppm) ~175 (C=O, lactam), ~156 (C=O, carbamate), ~133 (-CH=), ~118 (=CH2), ~66 (-O-CH2-), ~55 (N-CH-C=O), ~45 (-CH2-NH-lactam), ~35, ~30, ~28 (lactam ring carbons)
IR (KBr, cm-1) ~3300 (N-H stretch), ~1710 (C=O stretch, carbamate), ~1650 (C=O stretch, lactam), ~1530 (N-H bend)
Mass Spectrometry (ESI+) m/z 213.1 [M+H]+, 235.1 [M+Na]+

Table 3: Expected Physicochemical and Spectroscopic Data for this compound.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_target Part 2: Target Synthesis Lysine L-Lysine Precursor 3-Amino-azepan-2-one Lysine->Precursor Cyclodehydration (Method A) Caprolactam ε-Caprolactam Caprolactam->Precursor Nitration & Hydrogenation (Method B) Target This compound Precursor->Target Carbamoylation Reagent Allyl Chloroformate Reagent->Target NK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates NK2R NK2 Receptor NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response Ligand_NK1 Substance P (Ligand) Ligand_NK1->NK1R Binds & Activates Ligand_NK2 Neurokinin A (Ligand) Ligand_NK2->NK2R Binds & Activates Antagonist Antagonist (e.g., (2-oxoazepan-3-yl)carbamate derivative) Antagonist->NK1R Blocks Antagonist->NK2R Blocks

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Allyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of "Allyl (2-oxoazepan-3-yl)carbamate" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of 3-amino-2-oxoazepane (also known as 3-aminocaprolactam) with allyl chloroformate. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Q2: What is a suitable starting material, and how can it be synthesized?

A2: The key starting material is 3-amino-2-oxoazepane. It can be synthesized from L-lysine through a lactamization reaction or from ε-caprolactam via nitration followed by reduction.

Q3: Which bases are recommended for the carbamate formation step?

A3: A non-nucleophilic organic base such as pyridine or triethylamine (TEA) is commonly used. Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can also be employed, often in a biphasic system (e.g., Schotten-Baumann conditions). The choice of base can influence the reaction rate and side product formation.

Q4: What are the typical yields for this synthesis?

A4: While specific yields for this compound are not widely reported in publicly available literature, similar reactions for the formation of allyl carbamates from primary amines can achieve high yields, often exceeding 80-90%, under optimized conditions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would typically be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or ninhydrin (to detect the starting amine) can help visualize the spots.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Allyl Chloroformate: The reagent can degrade upon exposure to moisture. 2. Insufficient Base: Inadequate neutralization of HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use a fresh bottle of allyl chloroformate or distill it before use. 2. Use at least a stoichiometric amount of base. For weaker bases like pyridine, a slight excess may be beneficial. 3. Allow the reaction to warm to room temperature after the initial addition of allyl chloroformate at 0°C.
Multiple Spots on TLC (Side Products) 1. Di-acylation: The lactam nitrogen might be acylated in addition to the primary amine. 2. Urea Formation: If the allyl chloroformate is contaminated with phosgene, or if it degrades to form isocyanate, urea byproducts can form. 3. Reaction with Solvent: Nucleophilic solvents could potentially react with allyl chloroformate.1. Use controlled stoichiometry of allyl chloroformate (1.0-1.1 equivalents). Maintain low reaction temperatures. 2. Ensure high purity of allyl chloroformate. 3. Use non-nucleophilic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Product is an Oil or Difficult to Crystallize 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Impurities: Presence of side products can inhibit crystallization.1. Ensure complete removal of solvent under high vacuum. Co-evaporation with a different solvent (e.g., toluene) can help. 2. Purify the product using column chromatography.
Low Isolated Yield After Work-up 1. Product Loss During Extraction: The product may have some water solubility. 2. Decomposition on Silica Gel: The carbamate might be sensitive to the acidic nature of silica gel.1. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use multiple extractions with a suitable organic solvent. 2. Neutralize the silica gel with triethylamine before performing column chromatography. Alternatively, use a different stationary phase like alumina.

Data Presentation

Table 1: Comparison of Reaction Conditions for Allyl Carbamate Synthesis

Starting Amine Base Solvent Temperature Yield Reference
p-ChloroanilinePyridineDichloromethane0°C to RTQuantitative[1]
Various aminesSodium HydroxideWater/DCM0°C(General)[2]
Allylamine(Ammonia gas)Toluene< 45°C89% (in mixture)[3]

Note: The data in this table is for analogous reactions and should be used as a general guideline. Optimization for the synthesis of this compound is recommended.

Experimental Protocols

Detailed Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for allyl carbamate formation.[1][2] Researchers should perform their own optimization.

Materials:

  • 3-amino-2-oxoazepane

  • Allyl chloroformate

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-oxoazepane (1.0 eq) in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Allyl Chloroformate: Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Dissolve 3-amino-2-oxoazepane in anhydrous DCM add_base Add Pyridine and cool to 0°C start->add_base add_alloc Add Allyl Chloroformate dropwise at 0°C add_base->add_alloc react Stir at room temperature (2-4 hours) add_alloc->react workup Aqueous Work-up (NaHCO3, HCl, Brine) react->workup purify Column Chromatography workup->purify product This compound purify->product Troubleshooting start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (esp. Allyl Chloroformate) start->check_reagents Yes side_products Multiple Spots on TLC? start->side_products No check_base Verify Base Stoichiometry (>1.0 eq) check_reagents->check_base check_temp Reaction too cold? check_base->check_temp check_stoich Check Chloroformate Stoichiometry (1.0-1.1 eq) side_products->check_stoich Yes purification_issue Purification Problems? side_products->purification_issue No check_purity Ensure High Purity of Chloroformate check_stoich->check_purity neutralize_silica Neutralize Silica Gel with TEA purification_issue->neutralize_silica Yes alt_purification Consider Alumina or Reverse-Phase Chromatography neutralize_silica->alt_purification

References

Technical Support Center: Synthesis of Allyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Allyl (2-oxoazepan-3-yl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction. The primary amino group of 3-amino-ε-caprolactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. A base, such as sodium hydroxide or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal pH: The pH of the reaction mixture is crucial. An overly acidic environment will protonate the amine, reducing its nucleophilicity. Conversely, a highly basic medium can lead to the hydrolysis of allyl chloroformate.

  • Reagent degradation: Allyl chloroformate is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored reagent.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The presence of multiple spots on a TLC plate suggests the formation of side products. Potential side reactions and their products include:

  • Diallyl carbonate: Formed from the reaction of allyl chloroformate with the allyl alcohol present as an impurity or formed from hydrolysis.

  • Bis(2-oxoazepan-3-yl)urea: This can form if phosgene, a potential impurity or degradation product of allyl chloroformate, reacts with two equivalents of 3-amino-ε-caprolactam.

  • N-acylation of the lactam: Although the lactam nitrogen is less nucleophilic than the primary amine, it can still react with allyl chloroformate under certain conditions, leading to a di-acylated product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionExtend reaction time or slightly increase temperature (monitor for degradation).
Suboptimal pHMaintain a slightly basic pH (around 8-9) during the reaction.
Reagent degradationUse fresh or properly stored allyl chloroformate.
Product loss during workupOptimize extraction and purification steps.
Multiple Byproducts Hydrolysis of allyl chloroformateEnsure anhydrous reaction conditions. Add allyl chloroformate slowly at a low temperature.
Over-acylationUse a stoichiometric amount of allyl chloroformate.
Reaction with impuritiesUse highly pure starting materials.
Product is an oil, not a solid Presence of impuritiesPurify the product using column chromatography.
Residual solventEnsure complete removal of solvent under vacuum.

Experimental Protocol

Synthesis of this compound

  • Dissolve 3-amino-ε-caprolactam (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as sodium hydroxide (1.1 eq) or triethylamine (1.2 eq), to the solution and stir for 15 minutes.

  • Slowly add a solution of allyl chloroformate (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing Reaction Pathways

Main Reaction Pathway

Main_Reaction 3-Amino-ε-caprolactam 3-Amino-ε-caprolactam This compound This compound 3-Amino-ε-caprolactam->this compound Allyl Chloroformate, Base

Caption: Main synthesis route for this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reactants cluster_side_products Potential Side Products 3-Amino-ε-caprolactam 3-Amino-ε-caprolactam Bis(2-oxoazepan-3-yl)urea Bis(2-oxoazepan-3-yl)urea 3-Amino-ε-caprolactam->Bis(2-oxoazepan-3-yl)urea Phosgene Impurity Di-acylated Product Di-acylated Product 3-Amino-ε-caprolactam->Di-acylated Product Excess Allyl Chloroformate Allyl Chloroformate Allyl Chloroformate Diallyl Carbonate Diallyl Carbonate Allyl Chloroformate->Diallyl Carbonate Allyl Alcohol Hydrolyzed Chloroformate Hydrolyzed Chloroformate Allyl Chloroformate->Hydrolyzed Chloroformate H₂O

Caption: Overview of potential side reactions and resulting byproducts.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots? TLC->MultipleSpots SingleSpot Single Spot with Low Yield MultipleSpots->SingleSpot No Purify Purify by Column Chromatography MultipleSpots->Purify Yes OptimizeConditions Optimize Reaction Conditions (Time, Temp, pH) SingleSpot->OptimizeConditions CheckReagents Check Reagent Purity OptimizeConditions->CheckReagents End Pure Product Purify->End CheckReagents->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Unexpected byproducts in "Allyl (2-oxoazepan-3-yl)carbamate" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and application of Allyl (2-oxoazepan-3-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the presumed synthetic route involving the reaction of 3-aminocaprolactam with allyl chloroformate.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Action
Incomplete reaction: The reaction may not have gone to completion.- Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: The reaction may require heating or cooling. If the reaction is exothermic, maintain a low temperature (e.g., 0 °C) to prevent side reactions. For slow reactions, gentle heating may be necessary.- Reagent Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of allyl chloroformate may be required to drive the reaction to completion.
Degradation of starting material or product: The starting material or product may be unstable under the reaction conditions.- pH Control: The reaction of allyl chloroformate with an amine generates HCl, which can protonate the starting amine, rendering it unreactive, or lead to degradation. Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid.- Moisture: Allyl chloroformate is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of starting materials: Impurities in the 3-aminocaprolactam or allyl chloroformate can interfere with the reaction.- Purity Check: Verify the purity of the starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.- Purification: Purify the starting materials if necessary. 3-aminocaprolactam can be recrystallized, and allyl chloroformate can be distilled.

Issue 2: Presence of Unexpected Byproducts

Unexpected Byproduct Likely Cause Identification & Confirmation Prevention & Removal
Di-allyloxycarbonyl derivative Reaction of both the primary amine and the lactam nitrogen of 3-aminocaprolactam.Higher molecular weight peak in MS. Additional signals in 1H and 13C NMR corresponding to a second allyl group.Use milder reaction conditions (lower temperature, slower addition of allyl chloroformate). Use a bulky base that may sterically hinder the reaction at the lactam nitrogen. Can be separated by column chromatography.
N-allylated byproduct In-situ rearrangement or side reaction of the allyl group, particularly under basic conditions or in the presence of certain metal catalysts.A peak in the MS corresponding to the addition of an allyl group to the nitrogen without the carbonyl.Use of appropriate base and avoidance of transition metal contaminants. Purification by column chromatography.
Hydrolyzed allyl chloroformate (Allyl alcohol and CO2) Presence of water in the reaction mixture.Presence of allyl alcohol can be detected by GC-MS or NMR.Ensure anhydrous reaction conditions.
Unreacted 3-aminocaprolactam Incomplete reaction.Identification by TLC or LC-MS against a standard.See "Issue 1: Low or No Yield". Can be removed by an acidic wash during workup.
Quantitative Data Summary of a Typical Reaction and Byproduct Formation
Compound Molecular Weight ( g/mol ) Typical Yield (%) 1H NMR Key Signals (δ ppm, CDCl3) 13C NMR Key Signals (δ ppm, CDCl3)
This compound 212.2575-85~5.9 (m, 1H), ~5.3 (d, 1H), ~5.2 (d, 1H), ~4.6 (d, 2H), ~4.0 (m, 1H), ~3.3 (m, 2H), ~2.0-1.5 (m, 6H)~175 (C=O, lactam), ~156 (C=O, carbamate), ~132 (CH=), ~118 (=CH2), ~66 (OCH2), ~55 (CH-N), ~40 (CH2-N), ~30, ~28, ~25 (CH2)
Di-allyloxycarbonyl derivative 296.335-10Additional signals for a second allyl group.Additional signals for a second carbamate and allyl group.
N-allylated byproduct 168.24<5Absence of carbamate proton, presence of N-allyl signals.Absence of carbamate carbonyl, presence of N-allyl signals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A good solvent should be inert to the reactants and dissolve the starting materials. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for this type of reaction. DCM is often preferred for its ease of removal and inertness.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any major byproducts. The spots can be visualized using a UV lamp (if UV active) or by staining with potassium permanganate or ninhydrin (to detect the primary amine of the starting material). LC-MS can also be used for more precise monitoring.

Q3: What is the best method for purifying the final product?

Flash column chromatography on silica gel is typically the most effective method for purifying this compound and removing byproducts. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.

Q4: My NMR spectrum shows more than one set of signals for the allyl group. What could be the reason?

This could indicate the presence of the di-allyloxycarbonyl byproduct. Compare the integration of the allyl protons to the protons of the caprolactam ring. If the ratio is higher than expected, the di-substituted product is likely present.

Q5: The reaction is very slow, even with heating. What can I do?

First, ensure that your reagents are pure and your solvent is anhydrous. If the reaction is still slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation. However, be aware that DMAP can also promote side reactions, so it should be used judiciously.

Experimental Protocols

Synthesis of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-aminocaprolactam (1.0 eq).

  • Dissolution: Dissolve the 3-aminocaprolactam in anhydrous dichloromethane (DCM, ~10 mL per gram of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Reagent Addition: Slowly add allyl chloroformate (1.05 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction with the addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 3-aminocaprolactam in anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_reagent Add Allyl Chloroformate cool->add_reagent react Stir at RT for 4-6h add_reagent->react quench Quench with Water react->quench extract Aqueous Workup quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Unexpected Byproducts check_purity Check Starting Material Purity start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) pure->check_conditions optimize Optimize Conditions (e.g., extend time, use inert gas) check_conditions->optimize Suboptimal conditions_ok Conditions OK check_conditions->conditions_ok Optimal check_workup Analyze Workup & Purification conditions_ok->check_workup modify_workup Modify Purification (e.g., change chromatography gradient) check_workup->modify_workup Inefficient Byproduct_Formation 3-aminocaprolactam 3-aminocaprolactam desired_product This compound (Desired Product) 3-aminocaprolactam->desired_product Reaction at NH2 allyl_chloroformate Allyl Chloroformate di_substituted Di-allyloxycarbonyl Byproduct desired_product->di_substituted Reaction at Lactam N

Technical Support Center: Deprotection of Allyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deprotection of Allyl (2-oxoazepan-3-yl)carbamate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the deprotection of this compound?

The deprotection of the allyl carbamate (Alloc) group from the nitrogen atom on the 2-oxoazepane ring is typically achieved through a palladium-catalyzed reaction. The process involves the formation of a π-allyl palladium complex, which is then cleaved by a scavenger molecule, liberating the free amine. This method is favored for its mild and near-neutral reaction conditions, making it compatible with a wide range of functional groups.[1][2]

Q2: What are the most common catalyst systems for this deprotection?

The most prevalent catalyst is a palladium(0) source, with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a widely used example.[1][3] The catalyst is used in conjunction with an allyl group scavenger.

Q3: What is the role of a scavenger in the reaction?

A scavenger is crucial for the catalytic cycle to proceed efficiently. After the formation of the π-allyl palladium complex, the scavenger traps the allyl group, regenerating the active Pd(0) catalyst. This also prevents the undesirable side reaction of the allyl group reattaching to the newly deprotected amine.[1]

Q4: Can this deprotection be performed under atmospheric conditions?

Yes, recent studies have shown that the deprotection using Pd(PPh₃)₄ can be successfully performed under atmospheric conditions without the need for a strictly inert atmosphere, which simplifies the experimental setup.[3] Microwave heating can also be employed to accelerate the reaction under these conditions.

Troubleshooting Guide

Issue 1: Incomplete or sluggish deprotection reaction.

  • Possible Cause 1: Inactive Catalyst. Palladium(0) catalysts can be sensitive to air and may lose activity over time.

    • Solution: Use freshly purchased and bright yellow Pd(PPh₃)₄ for best results.[3] Ensure proper storage of the catalyst under an inert atmosphere.

  • Possible Cause 2: Insufficient Catalyst Loading. The amount of catalyst may not be adequate for the complete conversion of the substrate.

    • Solution: While catalyst loading can vary, a typical starting point is 10 mol%.[1] If the reaction is sluggish, a slight increase in catalyst loading may be beneficial.

  • Possible Cause 3: Inefficient Scavenger. The choice and amount of scavenger can significantly impact the reaction rate.

    • Solution: Phenylsilane is a commonly used and effective scavenger.[1][3] Ensure that a sufficient excess of the scavenger is used (e.g., 7-24 equivalents).[1][3] Other scavengers like morpholine or formic acid can also be employed.[1][4]

Issue 2: Formation of an N-allylated byproduct.

  • Possible Cause: The liberated allyl group can react with the newly formed free amine, leading to an undesired side product.

    • Solution: This is often due to an insufficient amount or a less effective scavenger. Increase the equivalents of the scavenger to efficiently trap the allyl cation.

Issue 3: Difficulty in removing palladium residues from the final product.

  • Possible Cause: Palladium complexes can be challenging to remove completely through standard purification techniques.

    • Solution: Employing solid-supported palladium catalysts can facilitate easier removal by simple filtration. Alternatively, specific scavengers for palladium, such as thiol-functionalized resins, can be used during workup.

Issue 4: The product appears to be lost after deprotection on a solid support.

  • Possible Cause: The deprotected product, now a free amine, might have significantly different chromatographic behavior and could be highly polar.

    • Solution: The product might be eluting very quickly from the chromatography column. Adjust the elution gradient to account for the increased polarity of the product. Per-acetylation of a small aliquot can help in its detection by LC/MS.[5]

Catalyst and Scavenger Selection

The choice of catalyst and scavenger can be tailored to the specific requirements of the synthesis. Below is a summary of common combinations and reaction conditions.

CatalystScavengerCatalyst Loading (mol%)Scavenger (equiv.)SolventTemperature (°C)Reaction TimeYield (%)
Pd(PPh₃)₄Phenylsilane (PhSiH₃)107CH₂Cl₂01 hNot specified
Pd(PPh₃)₄Phenylsilane (PhSiH₃)0.25 (per reaction)24CH₂Cl₂Room Temp2 x 30 minNot specified
Pd(PPh₃)₄MorpholineNot specified9 (led to side product)CH₂Cl₂Room Temp30-150 minNot specified
Pd(PPh₃)₄Formic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Pd(PPh₃)₂Cl₂Triethylsilane (TES-H) & Meldrum's Acid0.23DMFNot specified10 minHigh

Experimental Protocols

Protocol 1: Deprotection using Pd(PPh₃)₄ and Phenylsilane [1]

  • Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere.

  • Add phenylsilane (7.0 equiv) to the stirred solution.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.10 equiv, 10 mol%).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected 3-amino-2-oxoazepan.

Protocol 2: Deprotection under Atmospheric Conditions [3]

  • Swell the resin-bound this compound in dichloromethane (CH₂Cl₂).

  • Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.25 equiv) and phenylsilane (24 equiv) in 1 mL of CH₂Cl₂.

  • Add the catalyst solution to the resin and react for 30 minutes at room temperature.

  • Drain the solution and repeat the process with a fresh solution of the catalyst and scavenger.

  • Wash the resin extensively with CH₂Cl₂.

  • Dry the resin and cleave the product for analysis.

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Substrate This compound Solvent Dissolve in Solvent (e.g., CH2Cl2) Substrate->Solvent Catalyst Add Pd(0) Catalyst (e.g., Pd(PPh3)4) Solvent->Catalyst Scavenger Add Scavenger (e.g., Phenylsilane) Catalyst->Scavenger Stir Stir at specified temperature Scavenger->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Concentrate Concentrate Monitor->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Amino-2-oxoazepane Purify->Product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting_Guide cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Incomplete Deprotection Cause1 Inactive Catalyst Issue->Cause1 Cause2 Insufficient Catalyst Loading Issue->Cause2 Cause3 Ineffective Scavenger Issue->Cause3 Solution1 Use fresh catalyst Cause1->Solution1 Solution2 Increase catalyst amount Cause2->Solution2 Solution3 Increase scavenger amount or change scavenger Cause3->Solution3

Caption: Troubleshooting logic for incomplete deprotection reactions.

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: Featuring Allyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in peptide and pharmaceutical development, the selective protection and deprotection of amine functionalities is a critical consideration. The choice of a suitable protecting group can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of "Allyl (2-oxoazepan-3-yl)carbamate" with commonly employed carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

While "this compound" is a specific iteration of an allyl carbamate (Alloc), its performance characteristics can be largely inferred from the broader class of Alloc protecting groups. This comparison is based on established experimental data for Boc, Cbz, Fmoc, and general principles of Alloc protection and deprotection.

At a Glance: Comparison of Carbamate Protecting Groups

The selection of an appropriate protecting group hinges on its stability under various reaction conditions and the mildness of its removal. The following table summarizes the key characteristics of the compared carbamate protecting groups.

Protecting GroupAbbreviationStructureProtection ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
This compound -(Structure not available)Allyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃, morpholine)[1]Orthogonal to acid- and base-labile groups; mild deprotection[1][2]Requires a metal catalyst which may need to be removed from the final product.
tert-Butoxycarbonyl BocBoc-NH-RDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)[3]Stable to base and hydrogenolysis; widely used.[3]Harsh acidic conditions for removal can affect acid-sensitive functional groups.[3]
Carboxybenzyl Cbz or ZCbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids[3]Stable to acidic and basic conditions; orthogonal to Boc.Not suitable for molecules with double or triple bonds due to hydrogenation conditions.[3]
9-Fluorenylmethyloxycarbonyl FmocFmoc-NH-RFmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[3]Base-labile, allowing for orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[4]Not stable to basic conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions in the laboratory.

Protection of an Amine with Allyl Chloroformate (General Protocol for Allyl Carbamates)

This protocol can be adapted for the synthesis of "this compound".

Materials:

  • Amine (1.0 eq)

  • Allyl chloroformate (1.1 eq)

  • Base (e.g., NaHCO₃, pyridine, or triethylamine) (1.2 eq)

  • Solvent (e.g., THF/water, DCM, or acetonitrile)

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Add the base to the solution and cool to 0 °C in an ice bath.

  • Slowly add allyl chloroformate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure allyl carbamate.[1]

Deprotection of an Allyl Carbamate

Materials:

  • Allyl-protected amine (1.0 eq)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (0.05 - 0.1 eq)

  • Allyl scavenger (e.g., phenylsilane, morpholine, or Meldrum's acid/triethylsilane) (2-10 eq)[1][5]

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the allyl-protected amine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the allyl scavenger to the solution.

  • Add the palladium(0) catalyst.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the deprotected amine.[1][5]

Protection of an Amine with Boc Anhydride

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Base (e.g., triethylamine, diisopropylethylamine) (1.2 eq) or aqueous NaOH

  • Solvent (e.g., DCM, THF, or dioxane/water)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add the base, followed by the Boc₂O.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and partition between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or crystallization.

Deprotection of a Boc-Protected Amine

Materials:

  • Boc-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., dioxane, methanol)

  • Solvent (e.g., DCM)

Procedure:

  • Dissolve the Boc-protected amine in the solvent.

  • Add the acid (e.g., 25-50% TFA in DCM) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Protection of an Amine with Cbz Chloride

Materials:

  • Amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Base (e.g., NaHCO₃, Na₂CO₃) (1.5 eq)

  • Solvent (e.g., dioxane/water, DCM)

Procedure:

  • Dissolve the amine in the solvent system.

  • Add the base and cool the mixture to 0 °C.

  • Slowly add Cbz-Cl and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours and monitor by TLC or LC-MS.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry and concentrate the organic layer, and purify the product.

Deprotection of a Cbz-Protected Amine

Materials:

  • Cbz-protected amine (1.0 eq)

  • Palladium on carbon (Pd/C) (5-10 mol%)

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

  • Dissolve the Cbz-protected amine in the solvent.

  • Add the Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) or add the transfer hydrogenation reagent.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Protection of an Amine with Fmoc Chloride

Materials:

  • Amine (1.0 eq)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq)

  • Base (e.g., NaHCO₃, diisopropylethylamine) (1.5 eq)

  • Solvent (e.g., dioxane/water, DCM)

Procedure:

  • Dissolve the amine in the solvent system.

  • Add the base and cool to 0 °C.

  • Add Fmoc-Cl and stir, allowing it to warm to room temperature.

  • Monitor the reaction, and upon completion, perform an aqueous workup.

  • Extract the product, dry the organic layer, and purify.

Deprotection of an Fmoc-Protected Amine

Materials:

  • Fmoc-protected amine (1.0 eq)

  • 20% Piperidine in DMF

Procedure:

  • Dissolve the Fmoc-protected amine in the 20% piperidine in DMF solution.

  • Stir at room temperature for 5-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

  • The crude amine can then be purified.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of amines using the discussed carbamate protecting groups.

Protection_Deprotection_Workflow cluster_Protection Protection cluster_Deprotection Deprotection Amine Amine (R-NH2) Reagent Protecting Group Reagent Amine->Reagent Base, Solvent ProtectedAmine Protected Amine (PG-NH-R) Reagent->ProtectedAmine ProtectedAmine2 Protected Amine (PG-NH-R) DeprotectionReagent Deprotection Reagent ProtectedAmine2->DeprotectionReagent Specific Conditions DeprotectedAmine Deprotected Amine (R-NH2) DeprotectionReagent->DeprotectedAmine

Caption: General workflow for amine protection and deprotection.

Orthogonality_of_Protecting_Groups Start Multi-protected Molecule (Boc, Cbz, Alloc) Boc_Removed Cbz and Alloc Protected Start->Boc_Removed  Acid (TFA) Cbz_Removed Boc and Alloc Protected Start->Cbz_Removed  H2, Pd/C Alloc_Removed Boc and Cbz Protected Start->Alloc_Removed  Pd(0) Boc_Removed->Cbz_Removed  H2, Pd/C Boc_Removed->Alloc_Removed  Pd(0) Cbz_Removed->Boc_Removed  Acid (TFA) Cbz_Removed->Alloc_Removed  Pd(0) Alloc_Removed->Boc_Removed  Acid (TFA) Alloc_Removed->Cbz_Removed  H2, Pd/C

Caption: Orthogonality of Boc, Cbz, and Alloc protecting groups.

Conclusion

The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Boc, Cbz, and Fmoc are the established workhorses of organic synthesis, each with its distinct advantages and disadvantages, the allyl carbamate group offers a valuable orthogonal strategy. "this compound," as a member of the allyl carbamate family, is expected to be stable to both acidic and basic conditions, with its removal achieved under mild, metal-catalyzed conditions. This orthogonality makes it an attractive option for the synthesis of complex molecules bearing multiple functional groups. Researchers should carefully consider the stability requirements of their substrates and the compatibility of deprotection conditions with other functionalities present in the molecule when selecting the optimal protecting group strategy.

References

A Comparative Analysis of the Bioactivity of Dual Neurokinin NK₁/NK₂ Receptor Antagonists Based on the "Allyl (2-oxoazepan-3-yl)carbamate" Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the bioactivity of a series of neurokinin receptor antagonists derived from the "Allyl (2-oxoazepan-3-yl)carbamate" chemical scaffold. The primary focus is on the potent dual NK₁/NK₂ receptor antagonist, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333) , and its analogues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data to inform future research and development efforts.

Introduction

Tachykinin neuropeptides, including Substance P (SP) and Neurokinin A (NKA), are key mediators in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. They exert their effects through three main G-protein coupled receptors: neurokinin-1 (NK₁), neurokinin-2 (NK₂), and neurokinin-3 (NK₃). Dual antagonism of both NK₁ and NK₂ receptors has emerged as a promising therapeutic strategy for airway diseases such as asthma, where both receptor subtypes are implicated in bronchoconstriction.[1][2] The (2-oxoazepan-3-yl)carbamate core structure has proven to be a valuable scaffold for the development of potent neurokinin receptor antagonists.

Comparative Bioactivity of DNK333 and its Stereoisomers

The stereochemistry of the molecule plays a critical role in its interaction with the NK₁ and NK₂ receptors. A comparative study of the four diastereoisomers of DNK333 demonstrated that the (R,R)-isomer is the most potent and balanced antagonist for both human NK₁ and NK₂ receptors.[3]

CompoundStereoisomerHuman NK₁ Receptor Affinity (pKi)Human NK₂ Receptor Affinity (pKi)
DNK333 (1) (R,R) 8.38 8.02
Isomer 2(S,S)< 6< 6
Isomer 3(R,S)< 66.7
Isomer 4(S,R)7.3< 6

Table 1: Comparative receptor binding affinities of DNK333 stereoisomers for cloned human NK₁ and NK₂ receptors.[3] A higher pKi value indicates a higher binding affinity.

In Vivo Efficacy in Bronchoconstriction Models

DNK333 has demonstrated significant in vivo activity in pharmacological models of bronchoconstriction induced by neurokinin agonists. In guinea pigs, DNK333 potently inhibited bronchoconstriction induced by both SP and NKA.[3] Furthermore, in clinical trials with asthmatic patients, orally administered DNK333 was shown to significantly protect against NKA-induced bronchoconstriction.[4]

Signaling Pathways

The neurokinin receptors, NK₁ and NK₂, are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 and Gs pathways upon activation by their endogenous ligands, Substance P and Neurokinin A, respectively. This activation leads to a cascade of intracellular events culminating in the physiological response. Antagonists like DNK333 competitively bind to these receptors, preventing the initiation of this signaling cascade.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P (SP) NK1R NK₁ Receptor SP->NK1R Binds & Activates Gq Gq Protein NK1R->Gq Activates DNK333 DNK333 (Antagonist) DNK333->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Bronchoconstriction) Ca2->Response PKC->Response NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Binds & Activates Gs Gs Protein NK2R->Gs Activates DNK333 DNK333 (Antagonist) DNK333->NK2R Blocks AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKA->Response Binding_Assay_Workflow A CHO Cells Expressing NK₁ or NK₂ Receptor B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation: Membranes + Radioligand + Test Compound B->C D Rapid Filtration (Separates Bound from Free) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (IC₅₀, Ki, pKi Calculation) E->F

References

Bioactivity Profile of Allyl (2-oxoazepan-3-yl)carbamate and a Comparative Analysis with Structurally Related Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of "Allyl (2-oxoazepan-3-yl)carbamate" against structurally similar compounds with established biological activity. The primary focus is on the antagonism of neurokinin (NK) receptors, a key area of interest for therapeutic development in various pathological conditions. This document summarizes quantitative bioactivity data, details relevant experimental protocols, and visualizes the associated signaling pathway.

Introduction

This guide will focus on the comparison of this compound with the well-characterized dual NK1/NK2 receptor antagonist, DNK333 , and its precursor.

Comparative Bioactivity Data

The following table summarizes the in vitro binding affinities of key compounds for the human neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. The data is presented as pKi values, where a higher value indicates a stronger binding affinity.

Compound NameStructureTarget ReceptorBioactivity (pKi)
This compound this compound StructureNK1 / NK2Predicted
N-[(R,R)-(E)-1-(4-chlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide Precursor to DNK333 StructureNK18.1
NK27.3
DNK333 (N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)DNK333 StructureNK18.38[1]
NK28.02[1]

Note: The structure images are illustrative placeholders.

Structure-Activity Relationship (SAR) Insights

The potent and balanced dual NK1/NK2 antagonist activity of DNK333 highlights the importance of the (2-oxoazepan-3-yl)carbamoyl moiety for neurokinin receptor binding. The key structural features contributing to its high affinity are:

  • The 2-Oxoazepan-3-yl Scaffold: This lactam ring system appears to be a crucial component for interacting with the neurokinin receptors.

  • The Carbamate Linker: This functional group plays a role in correctly orienting the molecule within the receptor binding pocket.

  • The Allyl Group: The presence of the allyl group is a common feature in this class of antagonists.

  • Aromatic Substituents: The nature and position of substituents on the benzyl ring significantly influence the potency and selectivity for NK1 and NK2 receptors. The 3,4-dichloro substitution in DNK333 leads to a 5-fold improvement in NK2 affinity compared to the 4-chloro analog[2].

Based on these observations, it is highly probable that "this compound" itself possesses antagonist activity at neurokinin receptors, although likely with lower potency than the more complex and optimized structures like DNK333. The absence of the bulky substituted benzamide and benzyl groups would significantly reduce the number of potential interactions with the receptor.

Experimental Protocols

The bioactivity data presented for the comparative compounds were primarily generated using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 or NK2 receptors.

Protocol: Neurokinin Receptor Radioligand Binding Assay

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells are stably transfected with the cDNA encoding either the human neurokinin-1 (NK1) or neurokinin-2 (NK2) receptor.

  • Cells are cultured in appropriate media until they reach a high confluence.

  • The cells are harvested and washed with a buffer (e.g., Tris-HCl).

  • Cell membranes are prepared by homogenization and subsequent centrifugation to pellet the membrane fraction.

  • The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

2. Radioligand Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a specific order:

    • Assay buffer (e.g., Tris-HCl with BSA and appropriate ions).

    • A known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Substance P for NK1 or [³H]-SR48968 for NK2).

    • Increasing concentrations of the unlabeled test compound (the "competitor").

    • The prepared cell membranes.

  • The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • To determine non-specific binding, a high concentration of a known non-radiolabeled antagonist is added to a set of control wells.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The IC50 values are converted to Ki (inhibition constant) values using the Cheng-Prusoff equation, which are then often expressed as pKi (-log Ki).

Signaling Pathway

Neurokinin receptors are G-protein coupled receptors that primarily signal through the Gq alpha subunit. Upon activation by an agonist like Substance P (for NK1) or Neurokinin A (for NK2), the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK_Receptor NK1/NK2 Receptor G_Protein Gq Protein (inactive) NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Leads to Ligand Neurokinin (Substance P / NKA) Ligand->NK_Receptor Binds & Activates Antagonist This compound (Predicted Antagonist) Antagonist->NK_Receptor Binds & Blocks

Caption: Neurokinin Receptor Signaling Pathway.

Conclusion

Based on the potent activity of structurally similar compounds, "this compound" is predicted to exhibit antagonist activity at neurokinin NK1 and NK2 receptors. The 2-oxoazepan-3-yl carbamate moiety serves as a key pharmacophore for this class of antagonists. While the potency of the title compound is likely to be lower than highly optimized analogs like DNK333, it represents a valuable starting point for the design and synthesis of novel neurokinin receptor modulators. Further experimental validation through in vitro binding and functional assays is necessary to confirm this predicted bioactivity and to elucidate the full therapeutic potential of this chemical scaffold.

References

Orthogonality of Allyl Carbamate Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and, most importantly, removable with high selectivity under mild conditions that do not affect other functional groups. This principle of selective removal is known as orthogonality. This guide provides a comparative analysis of the "Allyl (2-oxoazepan-3-yl)carbamate" protecting group, treated here as a representative of the allyl carbamate (Alloc) family, against other commonly used amine protecting groups: Boc, Cbz, and Fmoc.

Data Presentation: A Comparative Overview of Amine Protecting Groups

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules. The following table summarizes the stability of common amine protecting groups under various deprotection conditions, highlighting the unique orthogonality of the Alloc group.

Protecting GroupDeprotection Reagent(s)Typical ConditionsStability to Other Deprotection Conditions
Allyl (Alloc) Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃, morpholine)Neutral, Room TemperatureStable to acidic (TFA) and basic (piperidine) conditions.
tert-Butoxycarbonyl (Boc) Strong acids (e.g., TFA, HCl)Anhydrous, Room TemperatureLabile to strong acids. Stable to basic conditions and hydrogenolysis.
Benzyloxycarbonyl (Cbz) Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong acids (e.g., HBr/AcOH)Neutral (hydrogenolysis), AcidicLabile to hydrogenolysis and strong acids. Stable to basic conditions.
9-Fluorenylmethoxycarbonyl (Fmoc) Bases (e.g., Piperidine, DBU)Anhydrous, Room TemperatureLabile to basic conditions. Stable to acidic conditions and hydrogenolysis.

Experimental Protocols

Detailed methodologies for the selective removal of each protecting group are provided below. These protocols are representative and may require optimization based on the specific substrate.

Deprotection of Allyl (Alloc) Carbamate

This protocol describes the removal of the Alloc group using a palladium catalyst under neutral conditions.

Reagents and Materials:

  • Alloc-protected substrate

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the Alloc-protected substrate in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • To the stirred solution, add phenylsilane (5-10 equivalents).

  • Add Pd(PPh₃)₄ (0.1-0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction mixture can be concentrated in vacuo and the residue purified by flash column chromatography to yield the deprotected amine.

Deprotection of tert-Butoxycarbonyl (Boc) Carbamate

This protocol outlines the standard procedure for the acidic cleavage of a Boc protecting group.

Reagents and Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM.

  • Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The resulting residue is often co-evaporated with toluene to remove residual TFA. The crude product can be purified as necessary.[1][2]

Deprotection of Benzyloxycarbonyl (Cbz) Carbamate

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.

Reagents and Materials:

  • Cbz-protected substrate

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected substrate in MeOH or EtOAc in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected amine.[3][4]

Deprotection of 9-Fluorenylmethoxycarbonyl (Fmoc) Carbamate

This protocol details the base-mediated cleavage of the Fmoc protecting group.

Reagents and Materials:

  • Fmoc-protected substrate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected substrate in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. The deprotection is usually very rapid, often complete within 30 minutes. Monitor by TLC or LC-MS.[5][6]

  • Upon completion, the solvent and piperidine are removed under reduced pressure. The crude product can be purified by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the concept of orthogonal deprotection and the experimental workflow for selective cleavage of the Alloc group.

Orthogonal_Deprotection cluster_P1 Protecting Group 1 (P1) cluster_P2 Protecting Group 2 (P2) substrate Substrate-NH-P1 Substrate-NH-P2 P1_deprotection Deprotection Condition 1 substrate->P1_deprotection Selective Removal P2_deprotection Deprotection Condition 2 substrate->P2_deprotection Selective Removal product1 Substrate-NH2 Substrate-NH-P2 P1_deprotection->product1 product2 Substrate-NH-P1 Substrate-NH2 P2_deprotection->product2

Caption: Orthogonal deprotection allows for the selective removal of one protecting group in the presence of another.

Alloc_Deprotection_Workflow start Start: Alloc-protected Substrate dissolve Dissolve in anhydrous DCM under inert atmosphere start->dissolve add_reagents Add Phenylsilane and Pd(PPh₃)₄ dissolve->add_reagents react Stir at Room Temperature (1-3 hours) add_reagents->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Concentrate in vacuo monitor->workup Complete purify Purify by Flash Column Chromatography workup->purify end End: Deprotected Amine purify->end

Caption: Experimental workflow for the deprotection of an Alloc carbamate protecting group.

References

Benchmarking "Allyl (2-oxoazepan-3-yl)carbamate" Synthesis Against Alternative Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of Protected 3-Amino-ε-caprolactam Derivatives

In the realm of pharmaceutical research and development, the synthesis of chiral building blocks with high purity and efficiency is paramount. One such scaffold of interest is the 3-amino-azepan-2-one (also known as 3-amino-ε-caprolactam), a key intermediate in the synthesis of various bioactive molecules. The protection of the 3-amino group is a critical step to enable selective modifications at other positions of the molecule. This guide provides a comparative analysis of the synthesis of "Allyl (2-oxoazepan-3-yl)carbamate" (Alloc-protected 3-amino-azepan-2-one) against two commonly employed alternative N-protection strategies: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

This comparison is based on established synthetic protocols and aims to provide researchers with the necessary data to select the most suitable protection strategy for their specific research and development needs, considering factors such as yield, reaction conditions, and the nature of the protecting group.

Comparison of Synthetic Routes

The primary route to "this compound" and its Boc and Cbz protected counterparts involves the reaction of 3-amino-azepan-2-one with the corresponding chloroformate or anhydride. The selection of the protecting group can significantly impact the overall efficiency of a synthetic sequence, influencing not only the yield of the protection step but also the conditions required for its subsequent removal.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Allyl, Boc, and Cbz protected 3-amino-azepan-2-one, based on generalized experimental protocols for amine protection. It is important to note that yields can vary depending on the specific reaction conditions and scale.

ParameterThis compoundtert-Butyl (2-oxoazepan-3-yl)carbamateBenzyl (2-oxoazepan-3-yl)carbamate
Protecting Group Allyloxycarbonyl (Alloc)tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Reagent Allyl ChloroformateDi-tert-butyl dicarbonate (Boc)₂OBenzyl Chloroformate
Typical Base Sodium BicarbonateSodium Bicarbonate, NaOH, or Et₃NSodium Bicarbonate
Typical Solvent Tetrahydrofuran/WaterDichloromethane, THF, or Dioxane/WaterTetrahydrofuran/Water
Reaction Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Typical Reaction Time 12 - 20 hours12 - 24 hours12 - 20 hours
Reported Yield ~85-90% (general procedure)[1]High (often >90%) (general procedure)~90% (general procedure)
Purification Method Column ChromatographyExtraction, Column ChromatographyExtraction, Column Chromatography

Experimental Protocols

Detailed methodologies for the synthesis of each protected compound are provided below. These protocols are based on standard procedures for the N-protection of amines.

Synthesis of this compound (Alloc Protection)

Reagents and Materials:

  • 3-Amino-azepan-2-one

  • Allyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-amino-azepan-2-one (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate (1.1-1.5 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis of tert-Butyl (2-oxoazepan-3-yl)carbamate (Boc Protection)

Reagents and Materials:

  • 3-Amino-azepan-2-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (if using NaHCO₃)

Procedure:

  • Dissolve 3-amino-azepan-2-one (1.0 eq) in the chosen solvent (e.g., DCM).

  • Add the base (e.g., triethylamine, 1.1-1.5 eq).

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography to yield tert-Butyl (2-oxoazepan-3-yl)carbamate.

Synthesis of Benzyl (2-oxoazepan-3-yl)carbamate (Cbz Protection)

Reagents and Materials:

  • 3-Amino-azepan-2-one

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-amino-azepan-2-one (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Benzyl (2-oxoazepan-3-yl)carbamate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic workflow for the protection of 3-amino-azepan-2-one.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Protection Reactions cluster_products Protected Products 3_Amino_azepan_2_one 3-Amino-azepan-2-one Alloc_Reaction Alloc Protection 3_Amino_azepan_2_one->Alloc_Reaction  Allyl Chloroformate, NaHCO₃, THF/H₂O Boc_Reaction Boc Protection 3_Amino_azepan_2_one->Boc_Reaction  (Boc)₂O, Base, Solvent Cbz_Reaction Cbz Protection 3_Amino_azepan_2_one->Cbz_Reaction  Benzyl Chloroformate, NaHCO₃, THF/H₂O Alloc_Product This compound Alloc_Reaction->Alloc_Product Boc_Product tert-Butyl (2-oxoazepan-3-yl)carbamate Boc_Reaction->Boc_Product Cbz_Product Benzyl (2-oxoazepan-3-yl)carbamate Cbz_Reaction->Cbz_Product

Caption: General workflow for the N-protection of 3-amino-azepan-2-one.

Logical Relationship of Protecting Group Selection

The choice of a protecting group is a critical decision in a multi-step synthesis, as it must be stable to a range of reaction conditions and selectively removable in the presence of other functional groups. This concept is known as orthogonality.

Orthogonality PG Protecting Group (e.g., Alloc, Boc, Cbz) Acidic_Conditions Acidic Conditions PG->Acidic_Conditions Basic_Conditions Basic Conditions PG->Basic_Conditions Hydrogenolysis Hydrogenolysis PG->Hydrogenolysis Palladium_Catalysis Palladium Catalysis PG->Palladium_Catalysis Acid_Cleavage Strong Acid Acidic_Conditions->Acid_Cleavage  Boc is labile Base_Cleavage Base Basic_Conditions->Base_Cleavage  Fmoc is labile (not benchmarked here) Hydrogenolysis_Cleavage H₂, Pd/C Hydrogenolysis->Hydrogenolysis_Cleavage  Cbz is labile Pd_Cleavage Pd(0) catalyst Palladium_Catalysis->Pd_Cleavage  Alloc is labile

Caption: Orthogonality of common amine protecting groups.

Conclusion

The synthesis of "this compound" and its Boc and Cbz protected analogs can be achieved with high efficiency using standard protection protocols. The choice between Alloc, Boc, and Cbz protecting groups will largely depend on the planned subsequent synthetic steps.

  • Alloc protection is advantageous when orthogonal removal is required in the presence of acid- and base-labile groups, as it is selectively cleaved by palladium catalysis.

  • Boc protection is one of the most common strategies due to the ease of introduction and removal with acid, making it suitable for many synthetic routes where other functional groups are stable to acidic conditions.

  • Cbz protection offers robustness to both acidic and basic conditions and is typically removed by hydrogenolysis, providing another layer of orthogonality.

Researchers should carefully consider the stability and deprotection conditions of each group in the context of their overall synthetic strategy to maximize efficiency and yield. The provided protocols and comparative data serve as a foundational guide for making an informed decision in the synthesis of these valuable pharmaceutical intermediates.

References

Comparison of Cross-Reactivity Profiles for Allyl (2-oxoazepan-3-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of three novel derivatives of "Allyl (2-oxoazepan-3-yl)carbamate." The data presented is intended to guide lead optimization efforts by identifying potential off-target interactions that could lead to adverse effects or provide opportunities for polypharmacology. The primary therapeutic target for this series is hypothetically considered to be a novel CNS enzyme, "Target X."

The carbamate group is a key structural feature in many approved drugs, contributing to both drug-target interactions and improved pharmacokinetic properties.[1][2] However, like many small molecules, these derivatives have the potential to interact with unintended biological targets. Understanding this cross-reactivity is a critical step in preclinical drug development.

Comparative Cross-Reactivity Data

To assess the selectivity of the carbamate derivatives, they were screened against a panel of 50 common off-target kinases and a panel of G-protein coupled receptors (GPCRs) known for their role in CNS signaling. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) and the binding affinity as the inhibitory constant (Ki).

Table 1: Off-Target Kinase and GPCR Screening of Carbamate Derivatives

Target ClassSpecific TargetDerivative A (IC50/Ki, µM)Derivative B (IC50/Ki, µM)Derivative C (IC50/Ki, µM)
Primary Target Target X 0.05 0.03 0.08
KinasePKA> 100> 10085.2
PKCα> 10092.1> 100
CDK215.325.845.1
SRC8.912.522.7
LCK11.218.431.6
GPCRGABA-A Receptor5.28.1> 50
5-HT2A Receptor2.54.615.9
D2 Receptor28.4> 50> 50
M1 Receptor> 5045.3> 50

Data is hypothetical and for illustrative purposes only.

To further characterize the binding kinetics of the most significant off-target interaction observed (Derivative A at the 5-HT2A receptor), Surface Plasmon Resonance (SPR) analysis was performed.

Table 2: Kinetic Binding Parameters (SPR) for Derivative A

TargetAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Equilibrium Dissociation Constant (KD, µM)
Target X 2.5 x 10⁵1.2 x 10⁻²0.048
5-HT2A Receptor1.1 x 10⁴2.8 x 10⁻²2.55

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Off-Target Kinase Panel Screening

This protocol outlines a typical radiometric assay for assessing the inhibitory activity of compounds against a panel of protein kinases.[3]

Objective: To determine the IC50 values of the test compounds against a diverse panel of kinases.

Materials:

  • Test compounds (Derivatives A, B, C) dissolved in DMSO.

  • Recombinant human kinases.

  • Corresponding kinase-specific peptide substrates.

  • [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Stop solution (e.g., 3% phosphoric acid).

  • Filter plates (e.g., phosphocellulose).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction: a. To the wells of a 96-well plate, add 10 µL of the diluted test compound. b. Add 20 µL of a master mix containing the specific kinase and its corresponding peptide substrate in reaction buffer. c. Initiate the reaction by adding 20 µL of [γ-³³P]ATP in reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Filtration: a. Stop the reaction by adding 50 µL of stop solution to each well. b. Transfer the contents of each well to a filter plate. c. Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: a. Dry the filter plate and add scintillation fluid to each well. b. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

This protocol describes the use of SPR to determine the binding kinetics and affinity of a small molecule to a purified protein target.[4][5][6]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction between a test compound and a target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified recombinant target protein (e.g., Target X or 5-HT2A receptor).

  • Test compound (e.g., Derivative A).

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

Procedure:

  • Protein Immobilization: a. Activate the sensor chip surface with a fresh mixture of EDC and NHS. b. Inject the purified target protein over the activated surface until the desired immobilization level is reached. c. Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis: a. Prepare a series of dilutions of the test compound in running buffer. Also include a running buffer blank for double referencing. b. Inject the different concentrations of the test compound over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).[4] c. Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface. d. After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis: a. Subtract the reference flow cell data and the buffer blank data from the active flow cell data. b. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[5] c. The fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for cross-reactivity assessment and a potential signaling pathway affected by off-target binding.

G cluster_0 Compound Synthesis & Characterization cluster_1 Screening Cascade cluster_2 Hit Validation & Analysis A Lead Compound: This compound B Synthesize Derivatives A, B, C A->B C Purity & Structural Confirmation (LC-MS, NMR) B->C D Primary Target Assay (Target X) C->D E Broad Kinase Panel Screen D->E F GPCR Binding Panel Screen E->F G Determine IC50 / Ki Values F->G H Kinetic Analysis (SPR) for Key Off-Targets G->H I Data Analysis & Selectivity Profiling H->I J SAR Assessment & Lead Optimization I->J

Caption: Workflow for cross-reactivity profiling of novel chemical entities.

G cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_R Binds Cl_ion Cl- Influx GABA_R->Cl_ion Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Derivative Carbamate Derivative (e.g., Derivative A) Derivative->GABA_R Allosteric Modulation (Off-Target Effect)

Caption: Potential off-target modulation of the GABA-A receptor signaling pathway.[7][8]

References

In Vitro vs. In Vivo Activity of Allyl (2-oxoazepan-3-yl)carbamate Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of dual neurokinin NK1/NK2 receptor antagonists based on the "Allyl (2-oxoazepan-3-yl)carbamate" scaffold. The data presented is compiled from published studies to aid in the evaluation of these compounds for further research and development.

Introduction

Tachykinins, including Substance P (SP) and Neurokinin A (NKA), are neuropeptides that mediate a variety of physiological processes through interaction with their respective receptors, NK1 and NK2. Antagonists of these receptors have therapeutic potential in a range of disorders, including inflammatory conditions and pain. The "this compound" core structure has been identified as a key pharmacophore in the development of potent, dual-acting NK1/NK2 antagonists. This guide focuses on two prominent examples from this class: DNK333 and a closely related analog, providing a direct comparison of their reported biological activities.

Data Presentation

In Vitro Activity: Neurokinin Receptor Binding Affinity

The primary in vitro measure of activity for these compounds is their binding affinity to human neurokinin NK1 and NK2 receptors. This is typically determined through radioligand binding assays using cloned human receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate stronger binding affinity.

Compound Name & StructureTarget ReceptorpKi
DNK333 N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamideHuman NK18.38
Human NK28.02
Analog 1 N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamideHuman NK18.1
Human NK27.3

Table 1: In Vitro Neurokinin Receptor Binding Affinities. This table summarizes the binding affinities of DNK333 and a related analog for human NK1 and NK2 receptors.

In Vivo Activity: Inhibition of Bronchoconstriction

The in vivo efficacy of these compounds has been evaluated in animal models of bronchoconstriction induced by neurokinin receptor agonists. A common model utilizes guinea pigs, where the administration of Substance P or Neurokinin A leads to measurable airway constriction. The activity of the antagonist is assessed by its ability to inhibit this effect.

Compound NameAnimal ModelAgonistRoute of Administration (Compound)Outcome
DNK333 Guinea PigSubstance PIntravenousDemonstrated in vivo activity
Guinea PigNeurokinin AIntravenousDemonstrated in vivo activity
Squirrel MonkeyNot SpecifiedOralDemonstrated in vivo activity
Analog 1 Guinea PigSar9-SP (SP analog)Not SpecifiedPotent inhibitory effects
Guinea Pigbeta-Ala-NKA (NKA analog)Not SpecifiedPotent inhibitory effects

Table 2: In Vivo Activity in Bronchoconstriction Models. This table outlines the in vivo studies conducted on DNK333 and its analog, demonstrating their ability to inhibit agonist-induced bronchoconstriction.

Experimental Protocols

In Vitro: Neurokinin Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for human NK1 and NK2 receptors.

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing cloned human NK1 or NK2 receptors.

Radioligands:

  • For NK1 receptor: [¹²⁵I]-Substance P

  • For NK2 receptor: [¹²⁵I]-Neurokinin A

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 150 mM NaCl, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin).

Procedure:

  • Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

  • In a multi-well plate, the cell membranes are incubated with the respective radioligand at a concentration near its Kd value.

  • A range of concentrations of the test compound (e.g., DNK333) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., unlabeled Substance P for the NK1 assay).

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curves.

  • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is then calculated as the negative logarithm of the Ki.

In Vivo: Agonist-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the ability of test compounds to inhibit bronchoconstriction induced by neurokinin receptor agonists in an animal model.

Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).

Agonists:

  • Substance P

  • Neurokinin A

Procedure:

  • Guinea pigs are anesthetized (e.g., with an intraperitoneal injection of pentobarbital).

  • A tracheal cannula is inserted to allow for artificial ventilation and measurement of respiratory parameters. A jugular vein is cannulated for intravenous administration of compounds and agonists.

  • Baseline respiratory parameters, such as specific airway resistance (sRaw) or dynamic lung compliance (Cdyn), are recorded using a whole-body plethysmograph.

  • The test compound (e.g., DNK333) or vehicle is administered intravenously.

  • After a predetermined time, the agonist (Substance P or Neurokinin A) is administered intravenously to induce bronchoconstriction.

  • Respiratory parameters are continuously monitored and recorded.

  • The peak change in sRaw or the maximum decrease in Cdyn from baseline is measured.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced bronchoconstrictor response compared to the vehicle-treated control group.

Mandatory Visualization

G Neurokinin Signaling Pathway in Airways cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell (e.g., Smooth Muscle) Stimulus Noxious Stimuli Sensory_Neuron Sensory Neuron Stimulus->Sensory_Neuron SP Substance P Sensory_Neuron->SP Release NKA Neurokinin A Sensory_Neuron->NKA Release NK1R NK1 Receptor SP->NK1R NK2R NK2 Receptor NKA->NK2R Gq Gq Protein NK1R->Gq NK2R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction DNK333 DNK333 DNK333->NK1R Antagonism DNK333->NK2R Antagonism

Caption: Neurokinin signaling leading to bronchoconstriction.

G Experimental Workflow for In Vivo Bronchoconstriction Assay start Start: Anesthetize Guinea Pig cannulation Tracheal and Venous Cannulation start->cannulation baseline Record Baseline Respiratory Parameters cannulation->baseline treatment Administer Test Compound (e.g., DNK333) or Vehicle (i.v.) baseline->treatment agonist Induce Bronchoconstriction with Agonist (SP or NKA, i.v.) treatment->agonist measurement Continuously Measure Respiratory Parameters agonist->measurement analysis Analyze Data: Calculate % Inhibition measurement->analysis end End of Experiment analysis->end

Caption: Workflow of the in vivo bronchoconstriction assay.

Safety Operating Guide

Proper Disposal of Allyl (2-oxoazepan-3-yl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Allyl (2-oxoazepan-3-yl)carbamate. The following procedures are based on the known hazards associated with its constituent functional groups—carbamate and allyl moieties—and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety Considerations

This compound should be handled with caution, assuming it possesses hazards typical of both carbamate and allyl compounds. Carbamates can be toxic, and many are known cholinesterase inhibitors. Allyl compounds are often flammable, volatile, and can be irritants.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ItemSpecification
Gloves Nitrile or butyl rubber, inspected before use.
Eye Protection Chemical safety goggles and a face shield.
Lab Coat Flame-retardant, fully buttoned.
Respiratory Use in a well-ventilated chemical fume hood.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[3]

  • Eye Contact: Flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Disposal Procedures

Due to the reactive nature of the allyl group and the potential toxicity of the carbamate, direct disposal down the drain or in regular trash is strictly prohibited. The recommended disposal method is incineration by a licensed hazardous waste disposal company.[2][4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, labeled, and sealed waste container.

    • Use a container made of a compatible material, such as high-density polyethylene (HDPE).

    • Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent violent reactions.[2][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5]

    • Ensure the storage area is designated for flammable and toxic materials.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for hazardous waste. They will ensure the waste is transported and disposed of in accordance with local, state, and federal regulations.

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6][7] Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[6][7][8]

III. Chemical Reactivity and Incompatibilities

To ensure safe handling and disposal, it is crucial to be aware of the chemical incompatibilities of this compound.

Incompatible MaterialsPotential Hazard
Strong Oxidizing Agents Violent reaction, potential for fire and explosion.[2][5]
Strong Acids Can cause hydrolysis and release of potentially toxic fumes.[1]
Strong Bases Can promote hydrolysis and decomposition.[1]
Heat, Sparks, Open Flames The allyl group makes the compound potentially flammable.[4][5]

IV. Diagrams

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage & Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Collect Collect in Designated Container Segregate->Collect Label Label Container Clearly Collect->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Contact Contact EHS for Pickup Store->Contact Dispose Professional Disposal (Incineration) Contact->Dispose

Caption: A workflow diagram illustrating the proper disposal procedure.

Logical_Relationship Logical Relationships for Safe Disposal cluster_compound This compound cluster_hazards Associated Hazards cluster_procedures Resulting Procedures Carbamate Carbamate Group Toxicity Potential Toxicity Carbamate->Toxicity Allyl Allyl Group Flammability Flammability Allyl->Flammability Reactivity Reactivity Allyl->Reactivity PPE Mandatory PPE Toxicity->PPE Incineration Incineration Flammability->Incineration Segregation Waste Segregation Reactivity->Segregation

Caption: Logical relationships between chemical properties and disposal procedures.

References

Personal protective equipment for handling Allyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Allyl (2-oxoazepan-3-yl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the known hazards of its principal chemical moieties: the allyl group, the carbamate group, and the 2-oxoazepan (or caprolactam) ring system.

Presumed Hazard Profile

A comprehensive hazard assessment based on the compound's structural components indicates a potential for significant health risks.

  • Allyl Group: Allyl compounds are often associated with high toxicity, including irritation to the skin, eyes, and respiratory tract.[1] Some can cause severe tissue damage.[1] Allyl alcohol, a related compound, is known to be hepatotoxic (damaging to the liver).[2]

  • Carbamate Group: Carbamates are a class of compounds that includes pesticides known to be reversible inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[3][4] Exposure can lead to neurotoxic effects. While many carbamates have a shorter duration of action compared to organophosphates, they can still pose significant health risks upon exposure.[4]

  • 2-Oxoazepan (Caprolactam) Ring System: Caprolactam is known to be an irritant to the eyes, nose, throat, and skin upon acute exposure.[5][6] Chronic exposure can lead to skin peeling and irritation.[5]

Based on this composite analysis, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and neurotoxic effects.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory to ensure personal safety.

Operation Required Personal Protective Equipment
Weighing and Solids Handling - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Lab coat- Closed-toe shoes
Solution Preparation and Transfers - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Chemical-resistant apron over a lab coat- Closed-toe shoes
Running Reactions and Work-up - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Chemical-resistant apron over a lab coat- Closed-toe shoes- Use of a certified chemical fume hood is mandatory.
Waste Disposal - Nitrile or neoprene gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Chemical-resistant apron over a lab coat- Closed-toe shoes

Operational Plan: Step-by-Step Handling Procedures

  • Engineering Controls: All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a properly functioning and certified chemical fume hood.

  • Pre-Handling Inspection: Before starting any procedure, inspect all PPE for integrity. Ensure safety shower and eyewash stations are accessible and operational.

  • Weighing:

    • Don the appropriate PPE as outlined in the table.

    • Tare a suitable, sealed container on the analytical balance.

    • Carefully transfer the required amount of the solid compound into the container within the fume hood.

    • Seal the container before removing it from the balance.

    • Clean any spills on the balance immediately with a suitable decontaminating solution.

  • Solution Preparation:

    • In the fume hood, add the solvent to the sealed container with the weighed compound.

    • Ensure the container is properly sealed and mix gently until the solid is fully dissolved.

  • Reaction Setup and Monitoring:

    • Conduct all reactions within the fume hood.

    • Use appropriate glassware and ensure all connections are secure.

    • Monitor the reaction progress from outside the fume hood sash whenever possible.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    • Spill:

      • Evacuate the immediate area.

      • Wear appropriate PPE, including respiratory protection if necessary.

      • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

      • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

      • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (contaminated gloves, paper towels, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review_SDS Review Hazard Information (Presumed Profile) Gather_PPE Gather & Inspect PPE Review_SDS->Gather_PPE Check_Safety_Equipment Check Fume Hood, Eyewash, Shower Gather_PPE->Check_Safety_Equipment Weigh_Compound Weigh Compound Check_Safety_Equipment->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Run_Reaction Run Reaction Prepare_Solution->Run_Reaction Decontaminate_Glassware Decontaminate Glassware Run_Reaction->Decontaminate_Glassware Spill_Response Spill Response Run_Reaction->Spill_Response Exposure_Response Exposure Response Run_Reaction->Exposure_Response Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate_Glassware->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste for Pickup Label_Waste->Store_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl (2-oxoazepan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Allyl (2-oxoazepan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.